Macimorelin Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
945212-59-9 |
|---|---|
Molecular Formula |
C28H34N6O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1 |
InChI Key |
WVDSKQXKCDZXLH-OHIDFYLOSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N |
Canonical SMILES |
CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARD 07 acetate; ARD-07; ARD07; D-87575 acetate; JMV1843; JMV-1843; JMV 1843; AEZS-130; AEZS 130; AEZS130; EP-1572; EP 1572; EP1572; UMV-1843; UMV1843; UMV 1843; Macimorelin; AibDTrpDgTrpCHO. Macimorelin Acetate; Macrilen |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Macimorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin acetate is an orally active, small molecule peptidomimetic that functions as a potent and selective agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor.[1][2][3] It mimics the physiological effects of endogenous ghrelin, primarily stimulating the pulsatile release of growth hormone (GH) from the anterior pituitary gland.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with the GHSR-1a, the subsequent intracellular signaling cascades, and its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for key assays used in its characterization are also presented.
Core Mechanism of Action: GHSR-1a Agonism
Macimorelin exerts its pharmacological effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus. The binding of macimorelin to the GHSR-1a initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that culminate in the synthesis and secretion of growth hormone.
Binding Affinity
While a precise dissociation constant (Kd) or inhibition constant (Ki) for macimorelin binding to the human GHSR-1a is not consistently reported in publicly available literature, it is consistently described as having a binding affinity comparable to that of the endogenous ligand, ghrelin. This high affinity underscores its potency as a ghrelin mimetic.
Intracellular Signaling Pathway
The activation of GHSR-1a by macimorelin primarily triggers the Gq protein signaling cascade. This pathway involves a series of intracellular events leading to an increase in intracellular calcium concentration, a key second messenger for growth hormone exocytosis from somatotroph cells in the pituitary gland.
-
G-Protein Activation: Upon macimorelin binding, the GHSR-1a activates the heterotrimeric G-protein Gq. This leads to the dissociation of the Gαq subunit from the Gβγ dimer.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Growth Hormone Release: The elevated intracellular Ca2+ concentration is a critical signal for the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the release of growth hormone into the bloodstream.
Figure 1: Macimorelin-induced GHSR-1a signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Administration | Oral | |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | |
| Terminal Half-life (t1/2) | Approximately 4.1 hours | |
| Effect of Food | A liquid meal decreased Cmax by 55% and AUC by 49% |
Table 2: Pharmacodynamic Properties of this compound in Adults
| Parameter | Dose | Value | Reference |
| Peak GH Concentration (Healthy Volunteers) | 0.5 mg/kg | 31.9 ng/mL | |
| 1.0 mg/kg | 37.8 ng/mL | ||
| 2.0 mg/kg | 18.4 ng/mL | ||
| Peak GH Concentration (AGHD Patients) | 0.5 mg/kg | 2.36 ± 5.69 ng/mL | |
| Diagnostic Cut-off for AGHD | 0.5 mg/kg | < 2.8 ng/mL | |
| 0.5 mg/kg | < 5.1 ng/mL (post hoc analysis) | ||
| Sensitivity for AGHD Diagnosis | 0.5 mg/kg (at 2.8 ng/mL cut-off) | 87% | |
| 0.5 mg/kg (at 5.1 ng/mL cut-off) | 92% | ||
| Specificity for AGHD Diagnosis | 0.5 mg/kg (at 2.8 ng/mL cut-off) | 96% | |
| 0.5 mg/kg (at 5.1 ng/mL cut-off) | 96% |
Experimental Protocols
The characterization of macimorelin's mechanism of action involves several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of macimorelin for the GHSR-1a.
Figure 2: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR-1a (e.g., HEK293 cells). Cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes, which are then resuspended in assay buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ghrelin analog (e.g., 125I-His-ghrelin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled macimorelin.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of macimorelin. The concentration of macimorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of IP1, a stable metabolite of IP3.
Methodology:
-
Cell Culture: Cells expressing GHSR-1a are seeded into multi-well plates.
-
Stimulation: The cells are incubated with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1. Subsequently, the cells are stimulated with varying concentrations of macimorelin.
-
Lysis and Detection: After stimulation, the cells are lysed, and the concentration of IP1 in the lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, endogenous IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify the IP1 concentration. The data are then plotted as IP1 concentration versus the log concentration of macimorelin to determine the EC50 value, which represents the concentration of macimorelin that produces 50% of the maximal response.
Intracellular Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration following GHSR-1a activation.
References
- 1. karger.com [karger.com]
- 2. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Macimorelin Acetate: A Technical Guide to a Ghrelin Mimetic for the Diagnosis of Adult Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macimorelin acetate, a synthetic ghrelin mimetic, represents a significant advancement in the diagnosis of adult growth hormone deficiency (AGHD).[1][2] This orally active small molecule stimulates the secretion of growth hormone (GH) by acting as an agonist at the growth hormone secretagogue receptor (GHSR).[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, the intricate signaling pathways it triggers, detailed experimental protocols for its use, and a summary of its clinical efficacy and pharmacokinetic profile. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine diagnostics.
Introduction
The diagnosis of adult growth hormone deficiency (AGHD) has historically relied on provocative tests that can be cumbersome and carry potential risks for the patient, with the insulin tolerance test (ITT) being the historical gold standard. This compound (trade name Macrilen®) offers a safer, simpler, and reliable oral diagnostic alternative. As a ghrelin mimetic, it leverages the natural physiological pathways that regulate GH secretion. Understanding the core pharmacology and clinical application of macimorelin is crucial for its appropriate use and for the development of future endocrine diagnostics.
Mechanism of Action
Macimorelin is a peptidomimetic that functions as a potent agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, macimorelin binds to and activates GHSR-1a located in the pituitary gland and the hypothalamus. This binding initiates a cascade of intracellular signaling events that lead to the secretion of growth hormone from the somatotroph cells of the anterior pituitary.
Signaling Pathways
The activation of GHSR-1a by macimorelin primarily involves the Gq/11 G-protein signaling pathway. The downstream cascade is as follows:
-
G-protein Activation: Upon macimorelin binding, the GHSR-1a undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Growth Hormone Exocytosis: The culmination of these signaling events is the exocytosis of vesicles containing stored growth hormone from the somatotroph cells into the bloodstream.
The following diagram illustrates the signaling pathway activated by macimorelin:
Caption: this compound signaling pathway in pituitary somatotrophs.
Experimental Protocols
The clinical use of macimorelin for the diagnosis of AGHD follows a standardized protocol. The pivotal Phase III clinical trial (NCT02558829) provides a robust framework for its application.
Patient Preparation
-
Fasting: Patients must fast for at least 8 hours prior to the test.
-
Medication Washout: Growth hormone therapy should be discontinued at least one month before the test. Other medications that may affect GH release should also be discontinued for an adequate period.
-
Hormone Replacement: Other pituitary hormone deficiencies should be adequately replaced before administering macimorelin.
-
Physical Activity: Vigorous physical exercise should be avoided for 24 hours before the test.
Dosing and Administration
-
Reconstitution: Macimorelin is supplied as a powder for oral solution in a sachet containing 60 mg of macimorelin. The contents of one sachet are dissolved in 120 mL of water.
-
Dose Calculation: The recommended single oral dose is 0.5 mg/kg of body weight.
-
Administration: The calculated volume of the reconstituted solution is administered orally to the patient, who should drink the entire amount within 30 seconds.
Blood Sampling and Analysis
-
Timing: Blood samples for serum GH measurement are collected at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
Analysis: Serum GH concentrations are measured using a validated immunoassay.
The following diagram outlines the experimental workflow for the macimorelin diagnostic test:
Caption: Experimental workflow for the macimorelin diagnostic test.
Quantitative Data
Pharmacokinetics
The pharmacokinetic profile of macimorelin is characterized by rapid oral absorption.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | |
| Mean Terminal Half-life (T1/2) | 4.1 hours | |
| Effect of Food (Liquid Meal) | Cmax decreased by 55%, AUC decreased by 49% | |
| Metabolism | Primarily by CYP3A4 |
Diagnostic Accuracy
The diagnostic performance of macimorelin has been validated against the insulin tolerance test (ITT) in a Phase III clinical trial.
| GH Cut-off (ng/mL) | Sensitivity | Specificity | Positive Agreement with ITT | Negative Agreement with ITT | Reproducibility | Reference |
| 2.8 (Macimorelin) vs 5.1 (ITT) | 87% | 96% | 74.32% | 95.38% | 97% | |
| 5.1 (Macimorelin) vs 5.1 (ITT) | 92% | 96% | 82% | 94% | 97% |
Conclusion
This compound is a well-characterized ghrelin mimetic that offers a safe and effective oral diagnostic tool for adult growth hormone deficiency. Its mechanism of action through the GHSR-1a and the Gq/11 signaling pathway is well-understood. The standardized and straightforward experimental protocol, combined with its high diagnostic accuracy and favorable pharmacokinetic profile, makes it a valuable alternative to traditional provocative tests. This technical guide provides a comprehensive overview for the scientific and drug development communities, facilitating a deeper understanding of this important diagnostic agent.
References
- 1. Intracellular signaling mechanisms mediating ghrelin-stimulated growth hormone release in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
The Discovery and Development of Macimorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macimorelin (brand name Macrilen®; Ghryvelin®) is an orally active, small-molecule ghrelin receptor agonist developed for the diagnosis of adult growth hormone deficiency (AGHD).[1][2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical validation of macimorelin. It includes a detailed summary of key experimental protocols, quantitative data from clinical trials, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Unmet Need in AGHD Diagnosis
The diagnosis of adult growth hormone deficiency (AGHD) presents a significant clinical challenge.[4] Baseline growth hormone (GH) levels are often indistinguishable between healthy and GH-deficient individuals due to the pulsatile nature of GH secretion.[5] Consequently, provocative testing is required to assess the pituitary's capacity to secrete GH. The historical gold standard for this has been the insulin tolerance test (ITT), which induces hypoglycemia to stimulate GH release. However, the ITT is labor-intensive, unpleasant for patients, and carries risks of severe hypoglycemia, making it contraindicated in patients with seizure disorders or cardiovascular disease. This created a clear unmet medical need for a safer, more convenient, and reliable diagnostic test for AGHD.
Discovery and Preclinical Development
Macimorelin, also known as AEZS-130, emerged from research into synthetic growth hormone secretagogues (GHSs). It was designed as a peptidomimetic of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). The primary goal was to create an orally bioavailable and stable compound that could effectively stimulate GH secretion with a favorable safety profile.
Preclinical studies in animal models demonstrated macimorelin's ability to mimic the biological effects of ghrelin, leading to a dose-dependent increase in GH levels. These studies established its potential as a diagnostic agent and paved the way for clinical investigation. Further preclinical research is also exploring the therapeutic potential of macimorelin in conditions like amyotrophic lateral sclerosis (ALS), based on the neuroprotective and anti-inflammatory properties of ghrelin.
Mechanism of Action: Ghrelin Receptor Agonism
Macimorelin functions as a potent and selective agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.
Upon oral administration, macimorelin is absorbed and binds to the GHS-R1a. This binding event mimics the action of endogenous ghrelin, activating a cascade of intracellular signaling pathways. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary gland. This results in a measurable increase in circulating GH levels.
// Extracellular Space GH_blood [label="Increased GH in\nBloodstream", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GH_secretion -> GH_blood; }
References
- 1. Macimorelin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. COSCIENS Biopharma Inc. Announces Top-Line Results of Phase 3 DETECT-Trial for the Diagnosis of Childhood-Onset Growth Hormone Deficiency - BioSpace [biospace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 1stoptimal.com [1stoptimal.com]
Unveiling the Molecular Architecture of Macimorelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macimorelin acetate, a potent, orally-active ghrelin receptor agonist, represents a significant advancement in the diagnosis of adult growth hormone deficiency. Its efficacy is intrinsically linked to its precise chemical structure, which allows for high-affinity binding to the growth hormone secretagogue receptor 1a (GHSR-1a). This technical guide provides an in-depth exploration of the chemical structure of this compound, outlines the standard experimental protocols for its structural elucidation, and visualizes its mechanism of action through its intracellular signaling pathway.
Core Chemical Structure and Identifiers
Macimorelin is a synthetic peptidomimetic designed to mimic the action of endogenous ghrelin.[1][2][3] The molecule's structural integrity is paramount to its function. The acetate salt form enhances its stability and solubility. Key chemical and physical data are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value |
| IUPAC Name | acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide[4] |
| SMILES String | CC(=O)O.CC(C)(C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--NC=O)N[4] |
| InChI Key | WVDSKQXKCDZXLH-OHIDFYLOSA-N |
| CAS Number | 945212-59-9 |
| Molecular Formula | C₂₈H₃₄N₆O₅ (acetate salt) |
| C₂₆H₃₀N₆O₃ (free base) | |
| Molecular Weight | 534.6 g/mol (acetate salt) |
| 474.6 g/mol (free base) |
Experimental Protocols for Structural Elucidation
The definitive structure of this compound is confirmed through a combination of advanced analytical techniques. While the specific internal documentation for macimorelin is proprietary, the following sections describe the standard, rigorous methodologies employed for the structural characterization of such complex small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise atomic connectivity and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to prepare the sample for analysis.
-
Instrumentation: A high-field NMR spectrometer, typically operating at 600 MHz or higher, is used to acquire high-resolution spectra.
-
Data Acquisition: A suite of NMR experiments is performed:
-
1D ¹H NMR: To identify the chemical environments and multiplicities of all hydrogen atoms.
-
1D ¹³C NMR: To identify all unique carbon environments within the molecule.
-
2D COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing a carbon-proton connectivity map.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular backbone and assigning quaternary carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information to confirm the molecule's stereochemistry and conformation.
-
-
Data Analysis: The collected spectra are processed and analyzed. Chemical shifts (δ), coupling constants (J), and cross-peak correlations are meticulously interpreted to assemble the final, unambiguous chemical structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pattern for structural verification.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture like acetonitrile/water with 0.1% formic acid to facilitate protonation and ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is utilized.
-
Data Acquisition:
-
Full Scan MS: The sample is infused into the mass spectrometer to obtain a high-resolution mass spectrum. The accurate mass of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental formula.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated within the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions (product ions) are mass-analyzed.
-
-
Data Analysis: The fragmentation pattern is analyzed to identify characteristic neutral losses and product ions. This pattern provides a "fingerprint" of the molecule and allows for the confirmation of its substructures, corroborating the connectivity determined by NMR.
Visualized Workflows and Pathways
Logical Workflow for Structural Characterization
The process of definitively identifying the chemical structure of a novel compound like macimorelin follows a logical and systematic workflow, integrating multiple analytical techniques for confirmation.
Caption: A generalized workflow for the structural elucidation of this compound.
Macimorelin Signaling Pathway
Macimorelin functions by binding to the GHSR-1a, a G protein-coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade, primarily through the Gαq/11 pathway, culminating in the secretion of growth hormone (GH).
Caption: Intracellular signaling cascade initiated by macimorelin binding to GHSR-1a.
References
Preclinical Research on Macimorelin Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin acetate, known by its developmental codes AEZS-130 and EP-1572, is an orally active peptidomimetic growth hormone secretagogue (GHS). It functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The information presented is intended to serve as a technical resource for professionals in the field of drug development and endocrine research.
Mechanism of Action
Macimorelin mimics the action of the endogenous ligand ghrelin by binding to and activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1] This activation stimulates the release of growth hormone (GH) from the pituitary gland.[2][3] The binding affinity of macimorelin to the human GHSR is comparable to that of ghrelin.[4]
Signaling Pathway
Upon binding of macimorelin to the GHSR-1a, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is the primary mechanism for macimorelin-induced GH secretion. Additionally, GHSR-1a activation can lead to the phosphorylation of downstream kinases such as extracellular signal-regulated kinase (ERK) and Akt, which are involved in cell proliferation and survival.
In Vitro Pharmacology
Receptor Binding and Functional Activity
The in vitro pharmacology of macimorelin has been characterized through receptor binding and functional assays.
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 13.3 nM | Competitive Radioligand Binding |
| EC50 | Human | 26.8 ± 6.9 nM | Calcium Mobilization |
| EC50 | Rat | 1.8 ± 0.2 nM | Calcium Mobilization |
| EC50 | Mouse | 1.9 ± 0.3 nM | Calcium Mobilization |
Data compiled from FDA NDA review documents.
Experimental Protocols
Competitive Radioligand Binding Assay: The binding affinity of macimorelin to the human GHSR-1a was determined using a competitive radioligand binding assay. Membranes from cells stably expressing the human GHSR-1a were incubated with a radiolabeled ghrelin analog (e.g., [125I]-His9-Ghrelin) and varying concentrations of macimorelin. The concentration of macimorelin that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
Calcium Mobilization Assay: The functional agonist activity of macimorelin was assessed using a calcium mobilization assay in cells stably expressing the human, rat, or mouse GHSR-1a. Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon addition of macimorelin, the increase in intracellular calcium concentration was measured using a fluorescence plate reader (e.g., FLIPR). The concentration of macimorelin that produces 50% of the maximal response (EC50) was calculated.
In Vivo Preclinical Studies
Pharmacokinetics
The pharmacokinetic profile of macimorelin has been evaluated in several preclinical species.
| Species | Route | Bioavailability | Key Findings |
| Rat | Oral | < 1% | Rapidly degraded in plasma. |
| Dog | Oral | < 1% | Stable in plasma. |
Data from FDA NDA review documents.
Experimental Protocol - Pharmacokinetic Studies: Pharmacokinetic studies were conducted in rats and dogs. Animals received a single oral or intravenous dose of macimorelin. Blood samples were collected at various time points post-dosing. Plasma concentrations of macimorelin were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential adverse effects of macimorelin on major physiological systems.
| Study Type | Species | Dosing | Findings |
| Cardiovascular | Dog | Intravenous | At 30 mg/kg, transient hypotension, increased heart rate, and decreased blood pressure were observed. No significant effects on ECG parameters were noted. |
| Respiratory | Rat, Dog | Intravenous | No adverse effects on respiratory function were observed. |
| Central Nervous System | Rat | Oral | No adverse effects on neurological function were observed. |
Data from FDA and EMA regulatory documents.
Experimental Protocol - Cardiovascular Safety in Dogs: Conscious, telemetered beagle dogs were administered single intravenous doses of macimorelin. Continuous electrocardiogram (ECG) recordings, heart rate, and blood pressure were monitored pre- and post-dose. The study was designed to detect any effects on cardiovascular parameters, including QT interval prolongation.
Toxicology
Repeat-dose oral toxicity studies were conducted in rats and dogs.
| Species | Duration | Dosing | Key Findings |
| Rat | 28 days | Up to 36x the maximum recommended human dose (MRHD) | No dose-limiting toxicity observed. |
| Dog | 28 days | Up to 55x the MRHD | No dose-limiting toxicity observed. |
Data from FDA NDA review documents.
Experimental Protocol - 28-Day Oral Toxicity Studies: Groups of rats and dogs received daily oral doses of macimorelin for 28 days. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and examined histopathologically.
Genotoxicity
A battery of in vitro genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of macimorelin.
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative |
| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and without S9 | Negative |
| Micronucleus Test | CHO-K1 cells | With and without S9 | Negative |
Data from FDA NDA review documents.
Experimental Protocols - Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): Standard strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) were exposed to various concentrations of macimorelin, with and without a metabolic activation system (S9). The number of revertant colonies was counted to assess for point mutations.
-
Mouse Lymphoma Assay: L5178Y TK+/- mouse lymphoma cells were treated with macimorelin in the presence and absence of S9. Mutations at the thymidine kinase (TK) locus were assessed by measuring the frequency of trifluorothymidine-resistant colonies.
-
In Vitro Micronucleus Test: Chinese Hamster Ovary (CHO-K1) cells were exposed to macimorelin with and without S9. The cells were then examined for the presence of micronuclei, which are indicative of chromosomal damage.
Conclusion
Preclinical studies have demonstrated that this compound is a potent and selective agonist of the GHSR-1a. In vitro assays have confirmed its binding affinity and functional activity at the receptor. In vivo studies in animals have characterized its pharmacokinetic profile and established a favorable safety margin. The comprehensive safety pharmacology and toxicology evaluations, including a full battery of genotoxicity tests, have not identified any significant safety concerns at clinically relevant exposures. This robust preclinical data package has supported the clinical development and regulatory approval of macimorelin for the diagnosis of adult growth hormone deficiency.
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Macimorelin Acetate and the Growth Hormone Secretagogue Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macimorelin acetate is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its interaction with the GHSR. It includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and a review of its clinical application in the diagnosis of adult growth hormone deficiency (AGHD).
Introduction
This compound is a synthetic peptidomimetic that acts as a growth hormone secretagogue.[1][2] It is a valuable tool for diagnosing AGHD, offering a safer and more convenient alternative to traditional provocative tests like the insulin tolerance test (ITT).[3][4] Understanding the molecular interactions between macimorelin and the GHSR, as well as the subsequent signaling cascades, is crucial for its effective use in clinical diagnostics and for the development of novel therapeutics targeting this pathway.
This compound: Physicochemical Properties and Pharmacokinetics
This compound is the acetate salt of macimorelin.[5] It is a white to off-white granular substance. Key pharmacokinetic parameters of macimorelin are summarized in the table below.
| Parameter | Value | Species | Study Type |
| Administration | Oral | Human | Clinical Trial |
| Bioavailability | Readily absorbed | Human | Clinical Trial |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Human | Clinical Trial |
| Cmax (Peak Plasma Concentration) at 0.5 mg/kg | ~7.59 ng/mL (16 nM) | Human | Clinical Trial |
| Terminal Half-life (t½) | ~4.1 hours | Human | Clinical Trial |
| Metabolism | Primarily by CYP3A4 | Human | in vitro |
| Effect of Food | Cmax and AUC decreased by ~55% and ~49%, respectively, with a liquid meal | Human | Clinical Trial |
Table 1: Pharmacokinetic Properties of this compound.
The Growth Hormone Secretagogue Receptor (GHSR)
The GHSR is a G protein-coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus. Its endogenous ligand is ghrelin, a peptide hormone mainly produced by the stomach. The GHSR plays a pivotal role in regulating energy homeostasis, appetite, and GH secretion.
Mechanism of Action: Macimorelin and GHSR Signaling
Upon binding of macimorelin to the GHSR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a downstream signaling cascade as depicted in the diagram below.
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the fusion of GH-containing vesicles with the plasma membrane and the secretion of GH into the bloodstream.
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a general method for assessing the agonist activity of macimorelin at the GHSR by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human GHSR1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed HEK293-GHSR cells into 96-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Establish a baseline fluorescence reading, then add the macimorelin solutions to the wells. Record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of macimorelin. Plot the response against the logarithm of the macimorelin concentration to generate a dose-response curve and calculate the EC50 value.
Clinical Diagnostic Protocol: Macimorelin Growth Hormone Stimulation Test
This protocol outlines the standardized procedure for the macimorelin growth hormone stimulation test for the diagnosis of AGHD.
Patient Preparation:
-
Patients should fast for at least 8 hours overnight before the test.
-
Medications that can affect GH secretion should be discontinued prior to the test, as advised by the prescribing physician.
Test Procedure:
-
Establish intravenous access for blood sampling.
-
Calculate the macimorelin dose based on the patient's body weight (0.5 mg/kg).
-
Reconstitute the macimorelin granules in the specified volume of water.
-
The patient should drink the entire solution within 30 seconds.
Blood Sampling and Analysis:
-
Blood samples for serum GH measurement are collected at 30, 45, 60, and 90 minutes after macimorelin administration.
-
The peak GH concentration from these samples is used for diagnosis. A peak GH level of ≤2.8 ng/mL is indicative of AGHD. A higher cut-off of 5.1 µg/L may also be considered in certain patient populations.
Clinical Data Summary
Clinical trials have demonstrated the efficacy and safety of macimorelin for the diagnosis of AGHD. The table below summarizes key findings from a pivotal Phase 3 study comparing macimorelin to the ITT.
| Parameter | Macimorelin (2.8 ng/mL cutoff) | ITT (5.1 ng/mL cutoff) |
| Sensitivity | 87% | - |
| Specificity | 96% | - |
| Positive Agreement | 74.3% | - |
| Negative Agreement | 95.4% | - |
Table 2: Diagnostic Performance of Macimorelin vs. ITT.
Conclusion
This compound is a well-characterized, orally active GHSR agonist with a favorable pharmacokinetic and safety profile. Its mechanism of action through the Gαq/11-PLC-IP3-DAG signaling pathway is well-understood. The macimorelin growth hormone stimulation test is a reliable and convenient method for diagnosing adult growth hormone deficiency, offering significant advantages over traditional diagnostic procedures. This technical guide provides a comprehensive resource for researchers and clinicians working with macimorelin and the GHSR.
References
The In Vivo Pharmacodynamics of Macimorelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin is an orally active, small-molecule ghrelin receptor agonist that stimulates the secretion of growth hormone (GH).[1][2] It functions as a growth hormone secretagogue (GHS) and is utilized as a diagnostic agent for adult growth hormone deficiency (AGHD).[1][3] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of macimorelin, compiling key data from clinical studies, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.
Mechanism of Action
Macimorelin mimics the action of endogenous ghrelin by binding to and activating the growth hormone secretagogue receptor (GHSR) located in the pituitary gland and hypothalamus.[4] This receptor activation stimulates the release of GH from the anterior pituitary gland. The subsequent increase in circulating GH levels forms the basis of its use in diagnostic testing for AGHD.
Signaling Pathway
The binding of macimorelin to the GHSR, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the Gαq and Gαi/o G-protein pathways, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium, as well as modulation of the PI3K/Akt pathway. These signaling events culminate in the secretion of growth hormone.
References
An In-depth Technical Guide to Macimorelin Acetate for the Diagnosis of Adult Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macimorelin acetate, an orally active ghrelin receptor agonist, represents a significant advancement in the diagnosis of adult growth hormone deficiency (AGHD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed protocols for its use in diagnostic testing, and a comparative analysis of its efficacy and safety against the historical gold standard, the insulin tolerance test (ITT). The document is intended to serve as a resource for researchers, clinicians, and professionals in the field of drug development, offering in-depth data presentation and visualization of key biological and experimental pathways.
Introduction
Adult growth hormone deficiency is a condition characterized by a range of symptoms including altered body composition, reduced muscle strength, and diminished quality of life.[1] Accurate diagnosis is crucial for initiating appropriate growth hormone replacement therapy.[2] For years, the insulin tolerance test (ITT) has been the reference standard for diagnosing AGHD.[2][3] However, the ITT is resource-intensive, can induce severe hypoglycemia, and is contraindicated in certain patient populations.[2]
This compound (trade name Macrilen) was developed as a safer and more convenient alternative to the ITT. It is an orally administered ghrelin mimetic that stimulates the secretion of growth hormone (GH) from the pituitary gland. The U.S. Food and Drug Administration (FDA) approved macimorelin in December 2017 for the diagnosis of AGHD.
Chemical and Physical Properties
This compound is the acetate salt of macimorelin.
-
Chemical Name: D-Tryptophanamide, 2-methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-acetate
-
Molecular Formula: C₂₈H₃₄N₆O₅
-
Molar Mass: 534.6 g/mol
Mechanism of Action and Signaling Pathway
Macimorelin is a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The GHSR is a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and hypothalamus.
Upon oral administration, macimorelin binds to and activates the GHSR, mimicking the action of the endogenous ligand, ghrelin. This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The increase in intracellular IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the exocytosis of growth hormone-containing vesicles from the somatotroph cells of the anterior pituitary.
The GHSR can also couple to other G-proteins, such as Gαi/o and Gα12/13, and can form heterodimers with other GPCRs, leading to a complex and nuanced signaling profile.
Caption: Macimorelin signaling pathway via the GHSR.
Experimental Protocols
This compound Diagnostic Test
The macimorelin test is an oral GH stimulation test.
Patient Preparation:
-
Patients should fast for at least eight hours before the test.
-
Strenuous physical exercise should be avoided for 24 hours prior to the test.
-
Ensure adequate replacement of other hormone deficiencies before administering the test.
-
Discontinue drugs that may affect GH release, such as strong CYP3A4 inducers, for an adequate period before the test.
Dosing and Administration:
-
The recommended single oral dose is 0.5 mg/kg of macimorelin.
-
The granules are reconstituted in water by a healthcare professional. One sachet (60 mg) is dissolved in 120 mL of water for patients weighing up to 120 kg. Two sachets are used for patients weighing more than 120 kg.
-
The calculated volume of the reconstituted solution is administered orally.
Blood Sampling and Analysis:
-
Blood samples for serum GH measurement are collected at 45, 60, and 90 minutes after administration.
-
The peak GH concentration from these three samples is used for diagnosis.
Interpretation of Results:
-
A peak serum GH level of less than 2.8 ng/mL after macimorelin administration is consistent with a diagnosis of AGHD. A post-hoc analysis has suggested that a cutoff of 5.1 ng/mL provides an excellent balance between sensitivity and specificity.
Caption: Macimorelin diagnostic test workflow.
Insulin Tolerance Test (ITT)
The ITT is considered the gold standard for assessing the integrity of the hypothalamo-pituitary-adrenal axis and for diagnosing GH deficiency.
Patient Preparation:
-
Patient should be fasting.
-
An ECG must be normal to proceed.
-
The test should be performed in a monitored setting by qualified personnel.
-
IV access is established.
Dosing and Administration:
-
A bolus of regular insulin (typically 0.1 U/kg body weight) is administered intravenously. The dose may be adjusted based on suspected insulin resistance or severe cortisol/GH deficiency.
Blood Sampling and Analysis:
-
Baseline blood samples for glucose, cortisol, and GH are obtained.
-
Blood samples are then collected at regular intervals (e.g., every 20-30 minutes) for up to 120 minutes.
Test Validity and Interpretation:
-
The test is considered valid if adequate hypoglycemia (blood glucose < 2.2 mmol/L or < 40 mg/dL) is achieved along with symptoms of hypoglycemia.
-
A peak GH response of less than 5.1 ng/mL is typically indicative of AGHD.
Clinical Data and Performance
The efficacy and safety of macimorelin have been evaluated in a multicenter, open-label, randomized, two-way crossover trial comparing it to the ITT.
Table 1: Diagnostic Performance of Macimorelin vs. ITT (Prespecified Cutoffs)
| Parameter | Macimorelin (Cutoff: 2.8 ng/mL) | ITT (Cutoff: 5.1 ng/mL) | Agreement |
| Sensitivity | 87% | - | Positive Agreement: 74.32% |
| Specificity | 96% | - | Negative Agreement: 95.38% |
| Reproducibility | 97% | - | - |
Data from Garcia et al., 2018.
Table 2: Diagnostic Performance of Macimorelin vs. ITT (Post-Hoc Analysis with Identical Cutoffs)
| GH Cutoff (ng/mL) | Test | Sensitivity | Specificity | Positive Agreement | Negative Agreement | Overall Agreement |
| 5.1 | Macimorelin | 92% | 96% | 82% | 94% | 87% |
| 5.1 | ITT | - | - | - | - | - |
| 2.8 | Macimorelin | - | - | 87% | 94% | 91% |
| 2.8 | ITT | - | - | - | - | - |
Data from Garcia et al., 2018 and subsequent analyses.
Safety and Tolerability
Clinical trials have demonstrated that macimorelin is well-tolerated. No serious adverse events were reported in the pivotal trial. The most common side effects include dysgeusia, dizziness, headache, and fatigue. In contrast, the ITT is associated with a higher incidence of adverse events, primarily related to hypoglycemia.
Conclusion
This compound offers a safe, effective, and convenient oral diagnostic test for adult growth hormone deficiency. Its diagnostic accuracy is comparable to the insulin tolerance test, with a more favorable safety profile and greater patient convenience. The detailed protocols and performance data presented in this guide provide a robust resource for the scientific and clinical communities involved in the diagnosis and management of AGHD.
References
Methodological & Application
Application Notes and Protocols: Macimorelin Acetate for Growth Hormone (GH) Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Macimorelin acetate, commercially known as Macrilen®, is an orally active ghrelin receptor agonist used for the diagnosis of adult growth hormone deficiency (AGHD).[1][2] As a synthetic growth hormone secretagogue, it mimics the action of the endogenous peptide hormone ghrelin.[3] This document provides a detailed overview of the experimental protocol for using this compound to stimulate growth hormone secretion, its mechanism of action, and relevant clinical data. This offers a simpler and safer alternative to traditional GH stimulation tests, such as the insulin tolerance test (ITT).[1][4]
Mechanism of Action
Macimorelin is a peptidomimetic that stimulates GH release by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. These receptors are located in the anterior pituitary gland and the hypothalamus. The activation of GHS-R1a initiates a cascade of intracellular signaling events, which leads to the secretion of stored GH from somatotroph cells in the pituitary. Additionally, macimorelin's action on the hypothalamus can prompt the release of growth hormone-releasing hormone (GHRH), which further stimulates the pituitary to secrete GH.
References
Application Notes and Protocols for Oral Administration of Macimorelin in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of macimorelin, a ghrelin receptor agonist, in research animals. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of orally administered macimorelin.
Introduction
Macimorelin is an orally active growth hormone secretagogue that mimics the action of ghrelin, a natural hormone that stimulates the release of growth hormone (GH).[1][2][3] It is approved for the diagnosis of adult growth hormone deficiency (AGHD) in humans.[4][5] Preclinical research in animal models is crucial for understanding its mechanism of action, pharmacokinetic profile, and potential therapeutic applications beyond diagnostics, such as in conditions like cachexia.
Mechanism of Action
Macimorelin acts as an agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Binding of macimorelin to GHSR in the pituitary gland and hypothalamus stimulates the secretion of GH. This, in turn, can lead to an increase in circulating levels of Insulin-like Growth Factor-1 (IGF-1).
Macimorelin [label="Oral Macimorelin", fillcolor="#FBBC05"]; GHSR [label="GHSR (Ghrelin Receptor)\nin Pituitary & Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4"]; GH_Release [label="Growth Hormone (GH)\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4"]; IGF1_Production [label="IGF-1 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(e.g., growth, metabolism)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Macimorelin -> GHSR [label="Binds to and activates"]; GHSR -> Pituitary [label="Stimulates"]; Pituitary -> GH_Release; GH_Release -> Liver [label="Acts on"]; Liver -> IGF1_Production; IGF1_Production -> Physiological_Effects; }
Macimorelin's mechanism of action.
Quantitative Data Summary
Preclinical studies in rats and dogs have been conducted to support the clinical development of macimorelin. The oral bioavailability of macimorelin is low in these species, at less than 1%. Despite this, oral administration has been shown to achieve sufficient systemic exposure to elicit a pharmacodynamic response and to assess toxicity.
Table 1: Summary of Preclinical Oral Toxicology Studies
| Species | Study Duration | Dosing | Key Findings | Reference |
| Rat | 28-day repeat dose | Up to 8x (males) and 36x (females) the Maximum Recommended Human Dose (MRHD) | No dose-limiting toxicity identified. Ovarian weight decreases were observed at higher doses. | |
| Dog | 28-day repeat dose | Up to 55x (males) and 35x (females) the MRHD | No dose-limiting toxicity identified. A 2-fold increase in serum GH levels was observed at the highest dose. |
Table 2: Pharmacokinetic Parameters of Oral Macimorelin in Humans (for reference)
| Parameter | Value | Conditions | Reference |
| Cmax (Maximum Plasma Concentration) | 7.59 ng/mL | 0.5 mg/kg single oral dose in fasted adults | |
| Tmax (Time to Cmax) | 0.5 - 1.5 hours | 0.5 mg/kg single oral dose in fasted adults | |
| AUC0-α (Area Under the Curve) | 20 ng.hr/mL | 0.5 mg/kg single oral dose in fasted adults | |
| Effect of Food (Liquid Meal) | Cmax decreased by 55%, AUC decreased by 49% | - | |
| Mean Terminal Half-life (T1/2) | 4.1 hours | 0.5 mg/kg single oral dose in healthy subjects |
Experimental Protocols
Preparation of Macimorelin for Oral Administration
For preclinical studies in rodents, macimorelin can be prepared as a suspension.
Protocol 4.1.1: Preparation of Macimorelin Suspension
Materials:
-
Macimorelin acetate powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Weighing scale
-
Spatula
-
Stir plate and magnetic stir bar
-
Volumetric flask or graduated cylinder
-
Storage container
Procedure:
-
Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of deionized water. Stir until a clear solution is obtained.
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the macimorelin powder to the 0.5% CMC-Na solution while continuously stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Store the suspension in a labeled container at the recommended temperature and use within the validated stability period.
Note: This formulation is a reference, and the optimal vehicle may vary depending on the specific study requirements.
Oral Administration by Gavage
Oral gavage is a common and precise method for administering a defined dose of a substance to research animals.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n- Weigh animal\n- Calculate dose volume", fillcolor="#F1F3F4"]; Dose_Prep [label="Dose Preparation\n- Prepare macimorelin suspension", fillcolor="#F1F3F4"]; Restraint [label="Animal Restraint", fillcolor="#FBBC05"]; Gavage [label="Oral Gavage\n- Insert gavage needle\n- Administer dose slowly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Admin_Obs [label="Post-Administration\nObservation\n- Monitor for adverse effects", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Animal_Prep; Animal_Prep -> Dose_Prep; Dose_Prep -> Restraint; Restraint -> Gavage; Gavage -> Post_Admin_Obs; Post_Admin_Obs -> End; }
Workflow for oral gavage in rodents.
Protocol 4.2.1: Oral Gavage in Mice
Materials:
-
Prepared macimorelin suspension
-
Appropriately sized gavage needle (flexible-tipped recommended)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the macimorelin suspension into the syringe.
-
Properly restrain the mouse to immobilize its head and straighten the neck and back.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 4.2.2: Oral Gavage in Rats
The procedure for rats is similar to that for mice, with adjustments for the larger size of the animal and the use of a larger gavage needle and syringe.
Protocol 4.2.3: Oral Administration in Dogs
For dogs, oral administration can be achieved through gavage or by placing a capsule at the back of the tongue.
Materials:
-
Prepared macimorelin suspension or capsules
-
Gavage tube (if applicable)
-
Syringe (if applicable)
-
Pill gun (for capsules, optional)
Procedure (Gavage):
-
Fast the dog overnight.
-
Weigh the dog to calculate the dose.
-
Gently restrain the dog.
-
Measure the gavage tube from the tip of the nose to the last rib to ensure proper placement in the stomach.
-
Lubricate the tip of the gavage tube.
-
Pass the tube over the tongue and down the esophagus.
-
Administer the macimorelin suspension.
-
Flush the tube with a small amount of water to ensure the full dose is delivered.
-
Carefully remove the tube.
-
Monitor the animal for any adverse reactions.
Pharmacokinetic (PK) Studies
Protocol 4.3.1: PK Study in Rats
Objective: To determine the pharmacokinetic profile of orally administered macimorelin.
Procedure:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of macimorelin suspension via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma or serum and store frozen until analysis.
-
Analyze samples for macimorelin concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Studies
Protocol 4.4.1: GH Stimulation Test in Dogs
Objective: To assess the ability of oral macimorelin to stimulate GH secretion.
Procedure:
-
Fast dogs overnight.
-
Collect a baseline blood sample.
-
Administer a single oral dose of macimorelin.
-
Collect blood samples at various time points post-dose (e.g., 30, 45, 60, and 90 minutes) to measure serum GH levels.
-
Analyze serum samples for GH concentrations using a validated immunoassay.
-
Blood samples for IGF-1 can also be collected at baseline and at later time points post-dose to assess the downstream effects of GH stimulation.
Safety and Toxicology Studies
Protocol 4.5.1: Repeat-Dose Oral Toxicity Study in Rodents
Objective: To evaluate the potential toxicity of macimorelin following repeated oral administration.
Procedure:
-
Use a sufficient number of animals of each sex, randomly assigned to control and treatment groups.
-
Administer macimorelin or vehicle control orally (e.g., by gavage) daily for a specified duration (e.g., 28 days).
-
Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
Analyze the data for any treatment-related adverse effects.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimation [label="Animal Acclimation & Randomization", fillcolor="#F1F3F4"]; Dosing_Period [label="Daily Oral Dosing\n(e.g., 28 days)", fillcolor="#FBBC05"]; In_life_Monitoring [label="In-life Monitoring\n- Clinical signs\n- Body weight\n- Food consumption", fillcolor="#F1F3F4"]; Terminal_Procedures [label="Terminal Procedures\n- Blood collection\n- Necropsy\n- Organ collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n- Hematology\n- Clinical Chemistry\n- Histopathology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Animal_Acclimation; Animal_Acclimation -> Dosing_Period; Dosing_Period -> In_life_Monitoring; In_life_Monitoring -> Dosing_Period; Dosing_Period -> Terminal_Procedures [label="End of Study"]; Terminal_Procedures -> Data_Analysis; Data_Analysis -> End; }
Workflow for a repeat-dose toxicology study.
Genotoxicity Assays
Standard genotoxicity tests are typically conducted to assess the mutagenic and clastogenic potential of a new drug candidate. While specific reports for macimorelin's genotoxicity in animal models were not detailed in the provided search results, standard protocols for these assays are provided below for completeness. The prescribing information for the approved human product states there were no mutations or clastogenic effects in mouse lymphoma cells.
Protocol 5.1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses various strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.
Protocol 5.2: In Vivo Micronucleus Test in Rodents
This test assesses chromosomal damage by measuring the formation of micronuclei in erythrocytes.
Procedure:
-
Treat rodents (typically mice or rats) with macimorelin, usually on two or more occasions.
-
Collect bone marrow or peripheral blood at appropriate time points after the final dose.
-
Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes.
-
Score the frequency of micronucleated polychromatic erythrocytes.
-
An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Conclusion
These application notes and protocols provide a framework for conducting preclinical research on the oral administration of macimorelin in various animal models. Adherence to detailed and standardized procedures is essential for obtaining reliable and reproducible data to support the further development and understanding of this ghrelin receptor agonist. Researchers should always work in accordance with approved animal care and use protocols and relevant regulatory guidelines.
References
- 1. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 2. Macrilen (macimorelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. hcplive.com [hcplive.com]
Application Notes and Protocols for Macimorelin Acetate Dosage Calculation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for calculating the dosage of macimorelin acetate for in vivo research studies. This compound is an orally active ghrelin mimetic that stimulates the secretion of growth hormone.[1][2][3][4] These application notes include the approved human dosage, a detailed methodology for converting this dose to animal equivalent doses (AEDs) using allometric scaling based on body surface area, and a sample experimental protocol. The information is intended to assist researchers in designing preclinical studies to investigate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in various animal models.
Introduction to this compound
This compound is a synthetic agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1] By mimicking the action of endogenous ghrelin, macimorelin stimulates the pituitary gland to release growth hormone (GH). In clinical practice, it is used as a diagnostic agent for adult growth hormone deficiency (AGHD). The standard oral diagnostic dose in humans is 0.5 mg/kg of body weight, administered after a fasting period.
For researchers planning in vivo studies, determining an appropriate and effective dose in animal models is a critical first step. This document outlines a systematic approach to this calculation.
Signaling Pathway of this compound
This compound exerts its effect by binding to the GHSR-1a, a G-protein coupled receptor located in the pituitary gland and hypothalamus. This interaction initiates a signaling cascade that results in the secretion of GH. The simplified signaling pathway is illustrated below.
Dosage Calculation for In Vivo Studies
The calculation of animal equivalent doses from a human dose is based on the principle of allometric scaling, which considers the differences in body surface area (BSA) between species. The U.S. Food and Drug Administration (FDA) provides guidance for this conversion using Km factors (Body Weight (kg) / BSA (m²)).
The formula to calculate the Animal Equivalent Dose (AED) from the Human Equivalent Dose (HED) is:
AED (mg/kg) = HED (mg/kg) x (Km human / Km animal)
The approved human dose of this compound is 0.5 mg/kg.
Allometric Scaling Factors and Calculated Dosages
The following table summarizes the Km factors for various species and the calculated oral equivalent dose of this compound.
| Species | Body Weight (kg) | Km | Km Ratio (Human Km / Animal Km) | Calculated Oral AED (mg/kg) |
| Human | 60 | 37 | 1 | 0.5 |
| Mouse | 0.02 | 3 | 12.3 | 6.15 |
| Rat | 0.15 | 6 | 6.2 | 3.1 |
| Rabbit | 1.8 | 12 | 3.1 | 1.55 |
| Dog | 10 | 20 | 1.85 | 0.925 |
| Cynomolgus Monkey | 3 | 12 | 3.1 | 1.55 |
Note on Bioavailability: Preclinical data indicate that macimorelin has low oral bioavailability in rats and dogs (<1%). Researchers should consider this when designing studies. The calculated oral doses may need to be adjusted upwards, or an alternative route of administration (e.g., intraperitoneal, intravenous) may be more appropriate to achieve systemic exposure. For instance, a study in a mouse model utilized a 5 mg/kg intraperitoneal dose.
Dosage Calculation Workflow
The logical workflow for calculating the animal equivalent dose is depicted in the following diagram.
References
Application Notes and Protocols for Macimorelin Acetate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the preparation and use of macimorelin acetate solutions for laboratory research. Macimorelin is a potent, orally-active ghrelin receptor (GHSR-1a) agonist, making it a valuable tool for studying growth hormone secretion and other physiological processes regulated by the ghrelin system.
Properties of this compound
This compound is a synthetic peptidomimetic of ghrelin. Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₆O₅ | [1] |
| Molecular Weight | 534.6 g/mol | [1] |
| Appearance | White to off-white granules or powder | |
| Solubility | ||
| Water | Very low (0.00616 mg/mL) | [2] |
| DMSO | ≥ 2 mg/mL | [3] |
| Storage (Solid) | -20°C, desiccated | [4] |
Preparation of this compound Stock Solutions
Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution can then be diluted into aqueous buffers or cell culture media for experiments.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.535 mg of this compound (MW = 534.6 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Solution Stability
Proper storage of this compound solutions is critical to maintain their biological activity.
| Solution Type | Storage Temperature | Stability | Source |
| DMSO Stock Solution | -20°C | Up to 1 month | |
| -80°C | Up to 6 months | ||
| Aqueous Working Solution (reconstituted from commercial product) | Room Temperature | Use within 30 minutes | |
| Working Solutions in Aqueous Buffer | 4°C | Stable for at least 8 weeks (for specific concentrations) |
Note: It is recommended to prepare fresh aqueous working solutions from the frozen DMSO stock on the day of the experiment. The stability in cell culture media may vary depending on the media composition and should be determined empirically if long-term incubation is required.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). Activation of GHSR-1a initiates a cascade of intracellular signaling events, primarily through the Gαq/11 and to some extent Gαi/o and Gα12/13 pathways.
This compound Signaling Pathway
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the agonist activity of this compound by detecting changes in intracellular calcium levels in cells expressing the ghrelin receptor.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Detailed Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the human ghrelin receptor (GHSR-1a) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.
-
Include a positive control (e.g., ghrelin) and a negative control (vehicle).
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Measurement and Analysis:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal before and after the addition of this compound.
-
Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the ghrelin receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human ghrelin receptor.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (competitor).
-
A fixed concentration of a radiolabeled ligand that binds to the ghrelin receptor (e.g., [¹²⁵I]-ghrelin).
-
Cell membrane preparation.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ghrelin).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Animal Studies
This protocol provides a general guideline for administering this compound to rodents for in vivo studies. Dosing and specific procedures should be optimized based on the experimental design and animal model.
Detailed Methodology:
-
Solution Preparation:
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
For intraperitoneal (i.p.) injection, a solution can be prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final solution should be clear.
-
-
Dosing:
-
The dosage of this compound will vary depending on the study objectives. A previously reported dose for mice is 5 mg/kg administered intraperitoneally twice daily.
-
For oral gavage, ensure the volume is appropriate for the size of the animal.
-
-
Procedure:
-
Administer the this compound solution or vehicle control to the animals according to the study design.
-
Monitor the animals for any adverse effects.
-
Collect samples (e.g., blood for hormone analysis) or perform behavioral tests at predetermined time points after administration.
-
Disclaimer: These protocols are intended for guidance in a research laboratory setting. All experiments should be conducted in accordance with institutional guidelines and regulations regarding laboratory safety and animal welfare. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 3. This compound for the Diagnosis of Childhood-onset Growth Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Macimorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin acetate is an orally active, potent, and selective agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[2][4] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its ability to activate GHSR signaling pathways. These assays are crucial for screening and characterizing novel GHSR agonists, as well as for elucidating the molecular mechanisms underlying their therapeutic effects.
The primary signaling pathway activated by GHSR upon agonist binding involves the Gαq/11 protein, which stimulates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca2+]i). A secondary key pathway that is often activated downstream of GHSR is the mitogen-activated protein kinase (MAPK/ERK) pathway. The protocols detailed below describe methods to quantify these two key signaling events: intracellular calcium mobilization and ERK phosphorylation.
Key Signaling Pathway Activated by this compound
The binding of this compound to the GHSR initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway leading to intracellular calcium mobilization and the subsequent activation of the ERK pathway.
Caption: GHSR signaling pathway activated by this compound.
Experimental Workflow for Screening GHSR Agonists
The following diagram outlines a typical workflow for screening and characterizing potential GHSR agonists like this compound using the in vitro cell-based assays detailed in this document.
Caption: Experimental workflow for in vitro screening of GHSR agonists.
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and structured format to allow for easy comparison of different compounds or experimental conditions.
Table 1: Intracellular Calcium Mobilization Assay Data
| Compound | EC50 (nM) | Max Response (% of Control) | Hill Slope |
| Ghrelin (Control) | 5.2 | 100% | 1.1 |
| This compound | 12.8 | 98% | 1.0 |
| Ibutamoren | 14.28 | 95% | 1.2 |
| Compound X | 25.6 | 85% | 0.9 |
Table 2: ERK Phosphorylation Assay Data
| Compound (at EC80) | Fold Increase in p-ERK/Total ERK Ratio |
| Vehicle Control | 1.0 |
| Ghrelin (Control) | 4.5 ± 0.5 |
| This compound | 4.2 ± 0.4 |
| Compound X | 3.1 ± 0.6 |
Experimental Protocols
Cell Culture of GHSR-Expressing Stable Cell Lines
This protocol is applicable to commercially available cell lines such as CHO-K1/GHSR or HEK293T/GHSR.
-
Cell Line: CHO-K1 cells stably expressing human GHSR (e.g., GenScript, Cat. No. M00529).
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418), if required.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 4-6 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:8.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GHSR activation.
-
Materials:
-
GHSR-expressing cells (e.g., CHO-K1/GHSR)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound and other test compounds
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation, FLIPR)
-
-
Protocol:
-
Cell Seeding: Seed CHO-K1/GHSR cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and probenecid in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer at 2X the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Automatically inject 100 µL of the 2X compound solution into the wells.
-
Continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
-
Materials:
-
GHSR-expressing cells
-
6-well or 12-well cell culture plates
-
Serum-free culture medium
-
This compound and other test compounds
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Cell Seeding and Serum Starvation: Seed GHSR-expressing cells into 6-well plates and grow to 80-90% confluency. To reduce basal ERK phosphorylation, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound or control compounds for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample and express the results as a fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols for Macimorelin in Pediatric Growth Hormone Deficiency Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin, an orally active ghrelin mimetic, is an agonist of the growth hormone secretagogue receptor (GHSR-1a). It is approved for the diagnosis of adult growth hormone deficiency (AGHD) and is currently under investigation for use in pediatric populations. These application notes provide a summary of the current knowledge and protocols for the use of macimorelin in testing for childhood-onset growth hormone deficiency (GHD).
Note: The use of macimorelin for GHD testing in children is investigational. The pivotal Phase 3 clinical trial (NCT04786873, DETECT-trial) has been completed, with top-line data expected in the third quarter of 2024. The protocols and data presented herein are based on completed Phase 2 studies and the design of the Phase 3 trial.
Mechanism of Action
Macimorelin mimics the action of endogenous ghrelin by binding to and activating the GHSR-1a located in the pituitary gland and hypothalamus.[1] This activation stimulates the pulsatile release of growth hormone (GH) into the bloodstream. In individuals with GHD, the GH response to macimorelin stimulation is attenuated, forming the basis of its diagnostic utility.
Signaling Pathway
The binding of macimorelin to GHSR-1a, a G protein-coupled receptor (GPCR), primarily activates the Gαq/11 pathway. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in GH exocytosis from somatotroph cells in the anterior pituitary. Other signaling pathways, including those involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and AMP-activated protein kinase (AMPK), are also implicated in the downstream effects of GHSR-1a activation.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical studies of macimorelin. Table 1 presents data from the adult pivotal trials for context, while Table 2 presents the available data from the pediatric dose-finding study.
Table 1: Macimorelin Diagnostic Performance in Adults (vs. Insulin Tolerance Test) [4]
| GH Cut-off Point (ng/mL) | Sensitivity | Specificity | Positive Agreement | Negative Agreement |
| 2.8 | 87% | 96% | 74.32% | 95.38% |
| 5.1 | 92% | 96% | 82% | 94% |
Table 2: Preliminary Macimorelin Diagnostic Performance in Children (Phase 2 Study) [5]
| Dose (mg/kg) | Proposed GH Cut-off (ng/mL) | Sensitivity | Specificity | ROC AUC |
| 0.25 | 10.03 | 100% | 40% | 0.60 |
| 0.5 | 10.43 | 80% | 100% | 0.80 |
| 1.0 | 17.13 | 100% | 80% | 0.93 |
Data from the 1.0 mg/kg dose cohort supported its selection for the Phase 3 DETECT-trial.
Table 3: Pharmacokinetic Parameters of Macimorelin in Children (Phase 2 Study)
| Dose (mg/kg) | Mean Cmax (ng/mL) | Mean AUC₀₋₆ (h*ng/mL) | Mean Tmax (minutes) |
| 0.25 | 3.46 | 6.69 | 52.5 |
| 0.5 | 8.13 | 18.02 | 37.5 |
| 1.0 | 12.87 | 30.92 | 37.5 |
Experimental Protocols
The following protocols are based on the methods used in pediatric clinical trials and the approved adult usage. Adherence to institutional guidelines and approved clinical trial protocols is mandatory.
Patient Preparation
-
Fasting: The patient must fast for a minimum of 8 hours overnight prior to the test. Only water is permitted.
-
Medication Review:
-
Growth hormone (GH) therapy should be discontinued at least one week before the test.
-
Medications that may affect pituitary GH secretion (e.g., somatostatin analogues, clonidine, levodopa, dopamine agonists) should be discontinued for an adequate period (e.g., at least 1 month) prior to the test, as determined by the investigator.
-
Strong CYP3A4 inducers (e.g., carbamazepine, rifampin, St. John's Wort) should be discontinued for a sufficient washout period before the test.
-
Ensure adequate replacement of other pituitary hormone deficiencies (e.g., thyroid, adrenal, sex hormones) before the test.
-
-
Activity: Avoid strenuous physical exercise for 24 hours before the test.
-
Baseline Assessment: Record the patient's weight in kilograms (kg) on the day of the test.
Preparation of Macimorelin Oral Solution
-
Materials: Macimorelin granules for oral solution (60 mg per pouch), water for reconstitution, graduated container, stirring rod, oral dosing syringe.
-
Procedure:
-
Determine the number of pouches required based on patient weight. For most pediatric patients, one pouch will be sufficient.
-
Reconstitute the entire content of one 60 mg pouch in 120 mL of water. This yields a final concentration of 0.5 mg/mL.
-
Stir the solution gently but thoroughly for 2-3 minutes. A small amount of undissolved particles may remain.
-
The prepared solution must be used within 30 minutes of reconstitution.
-
Macimorelin Administration and Blood Sampling
-
Dose Calculation: The investigational dose for pediatrics is 1.0 mg/kg .
-
Example: For a 25 kg child, the dose is 25 mg.
-
Calculate the volume of the 0.5 mg/mL solution needed:
-
Volume (mL) = Dose (mg) / 0.5 (mg/mL)
-
Example: 25 mg / 0.5 mg/mL = 50 mL.
-
-
-
IV Access: Place an intravenous (IV) cannula for serial blood sampling.
-
Baseline Sample: Draw a baseline blood sample (Time = 0 minutes) before macimorelin administration.
-
Administration: Administer the calculated volume of the macimorelin solution orally. The patient should drink the entire amount within 30 seconds.
-
Post-Administration Sampling: The Phase 3 pediatric trial protocol specifies five blood draws for GH measurement. Based on pharmacokinetic data showing a peak GH response between 15 and 60 minutes, a recommended sampling schedule is:
-
Time = 30 minutes
-
Time = 45 minutes
-
Time = 60 minutes
-
Time = 90 minutes
-
-
Sample Handling: Collect blood in appropriate serum separator tubes. Process samples according to the laboratory's specifications for GH analysis.
Interpretation of Results
The primary endpoint is the peak (maximum) serum GH concentration observed across all post-administration time points.
-
Current Status: A definitive GH cut-off point for diagnosing GHD in children using the 1.0 mg/kg macimorelin dose has not yet been established. This will be a primary outcome of the completed Phase 3 DETECT-trial.
-
Investigational Data: The Phase 2 study suggested a potential cut-off of 17.13 ng/mL yielded high sensitivity and specificity at the 1.0 mg/kg dose. However, this requires validation.
-
For Comparison (Adults): A peak GH level of <2.8 ng/mL is diagnostic for AGHD. A higher cut-off of <5.1 ng/mL may also be considered.
Safety and Tolerability
In the pediatric dose-finding study (AEZS-130-P01), macimorelin was well-tolerated at all doses tested (0.25, 0.5, and 1.0 mg/kg). No adverse events were assessed by investigators as being related to macimorelin. The most common adverse reactions reported in adults include dysgeusia, dizziness, headache, and nausea. A transient, asymptomatic increase in the QTc interval has been observed, and co-administration with other QT-prolonging drugs should be avoided.
Conclusion
Macimorelin represents a promising oral diagnostic agent for growth hormone deficiency in children, offering a potentially simpler, safer, and less invasive alternative to traditional stimulation tests. The pediatric dose of 1.0 mg/kg has been identified and carried forward into a pivotal Phase 3 trial. While preliminary data are encouraging, the final diagnostic criteria, including the validated GH cut-off point, await the forthcoming publication of the DETECT-trial results. Researchers and clinicians should refer to the final study publications and any subsequent regulatory approvals for definitive guidance on the use of macimorelin in this population.
References
Application Notes and Protocols for Macimorelin Acetate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin acetate is a synthetic, orally-active, small molecule ghrelin agonist that stimulates the secretion of growth hormone (GH) by binding to the growth hormone secretagogue receptor (GHSR).[1][2][3] It is utilized in clinical settings for the diagnosis of adult growth hormone deficiency (AGHD).[2][4] In preclinical research, macimorelin serves as a valuable tool for studying the GH axis, metabolic regulation, and other physiological processes mediated by the ghrelin receptor in rodent models. These application notes provide detailed protocols for the preparation and administration of this compound in rats and mice, along with methods for evaluating its pharmacodynamic effects.
Mechanism of Action
Macimorelin mimics the action of endogenous ghrelin by binding to and activating the GHSR, which is predominantly expressed in the hypothalamus and pituitary gland. This activation stimulates the release of Growth Hormone-Releasing Hormone (GHRH) from the hypothalamus and directly potentiates GH release from somatotroph cells in the anterior pituitary. The subsequent surge in circulating GH levels can be measured to assess the integrity of the GH axis.
Figure 1. Signaling pathway of this compound for growth hormone release.
Pharmacokinetics in Rodents
A critical consideration for designing studies in rodents is the significant species-specific difference in macimorelin's pharmacokinetics.
-
Oral Bioavailability: In rats, the oral bioavailability of macimorelin is very low, reported to be less than 1%. This is a key difference from humans and necessitates the use of parenteral routes (subcutaneous or intraperitoneal) for robust and reproducible systemic exposure in many research applications.
-
Plasma Stability: Macimorelin is rapidly degraded in rat plasma, likely due to species-specific protease activity. This can make accurate pharmacokinetic measurements challenging and may result in a short duration of action in vivo.
Table 1: Pharmacokinetic Parameters of Macimorelin in Rodents
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |
| Rat | Oral | 0.5 mg/kg | - | - | - | < 1% | |
| Rat | Oral | 5 mg/kg | - | - | - | < 1% | |
| Rat | Oral | 50 mg/kg | - | - | - | < 1% | |
| Rat | Intravenous | 50 mg/kg | - | - | - | 100% |
Experimental Protocols
Preparation of Dosing Solutions
The solubility of this compound in water is 0.3 mg/mL. For research purposes, sterile saline is a common and appropriate vehicle for parenteral administration.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm) if required
Protocol for Parenteral Administration (Subcutaneous or Intraperitoneal):
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the appropriate volume of sterile saline to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary for sterility, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and protect from light. Use within a time frame validated by stability studies, though fresh preparation is recommended.
Protocol for Oral Gavage: Due to the extremely low oral bioavailability in rats, oral administration may not be suitable for studies requiring high systemic exposure. However, if investigating gut-specific effects or for specific experimental designs, the following can be used:
-
Follow steps 1-4 as for parenteral administration, using sterile water or a vehicle like 1% hydroxypropyl methylcellulose for suspension.
-
Ensure the formulation is a homogenous suspension before each administration.
Administration to Rodents
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
For GH stimulation studies, it is recommended to fast the animals overnight (approximately 8-12 hours) with free access to water, as food can affect GH levels.
-
Handle animals gently to minimize stress, which can also influence GH secretion.
Table 2: Recommended Dosing for this compound in Rodent Models
| Species | Route of Administration | Dose Range | Purpose | Reference |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Seizure suppression studies | |
| Mouse | Subcutaneous (s.c.) | 1.0 mg/kg | Stimulation of GH release | |
| Rat | Oral Gavage | 3.0 mg/kg | GH stimulation (using a different GHS) | |
| Rat | Intravenous (i.v.) | 10 µ g/rat | GH stimulation (using ghrelin) |
Note: The provided doses are based on limited available literature and may require optimization for specific experimental goals. A dose-response study is highly recommended.
Subcutaneous (s.c.) Injection Protocol (Mouse):
-
Restrain the mouse using an appropriate technique.
-
Lift the loose skin over the back or flank to form a "tent".
-
Insert a 25-27G needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the macimorelin solution.
-
Withdraw the needle and return the mouse to its cage.
Intraperitoneal (i.p.) Injection Protocol (Mouse/Rat):
-
Restrain the animal with its head tilted downwards.
-
Insert a 25-27G needle into the lower right quadrant of the abdomen at a 30-40° angle, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage.
Pharmacodynamic Assessment: Growth Hormone Stimulation Test
This protocol outlines the procedure for assessing the primary pharmacodynamic effect of macimorelin – the stimulation of GH release.
Materials:
-
Prepared macimorelin dosing solution
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Pipettes
-
Rat/mouse GH ELISA kit
Protocol:
-
Baseline Blood Sample (T=0): Prior to macimorelin administration, collect a baseline blood sample (50-100 µL) from the tail vein or another appropriate site. Place the sample into an EDTA-coated tube and keep on ice.
-
Macimorelin Administration: Administer macimorelin via the chosen route (s.c. or i.p. recommended).
-
Post-Administration Blood Sampling: Collect blood samples at several time points after administration. Based on studies with ghrelin and its agonists, peak GH levels are typically observed rapidly. Recommended time points include:
-
5 minutes
-
10 minutes
-
15 minutes
-
30 minutes
-
60 minutes
-
-
Sample Processing:
-
Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer to a new, labeled tube.
-
Store plasma samples at -80°C until analysis.
-
-
GH Measurement:
-
Quantify GH concentrations in the plasma samples using a validated rat or mouse-specific GH ELISA kit, following the manufacturer's instructions.
-
Figure 2. Experimental workflow for a GH stimulation study in rodents.
Data Interpretation and Considerations
-
Pulsatile GH Secretion: Rodent GH secretion is naturally pulsatile. A robust response to macimorelin should produce a GH peak that is significantly higher than the baseline and any spontaneous pulses observed in vehicle-treated control animals.
-
Anesthesia: The use of anesthetics can affect GH secretion. If anesthesia is required for blood sampling, its potential impact on the results should be considered and kept consistent across all experimental groups.
-
Stress: Stress from handling and procedures can inhibit GH secretion. Consistent and gentle handling techniques are crucial for obtaining reliable data.
-
Controls: Always include a vehicle-treated control group to account for procedural effects and spontaneous GH pulses.
-
Reproducibility: The effects of GH secretagogues can be influenced by the animal's metabolic state. Standardizing conditions such as fasting and the time of day for the experiment will improve reproducibility.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the ghrelin-GH axis and related physiological systems in rodent models.
References
Application Notes and Protocols for Measuring Growth Hormone Levels Following Macimorelin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macimorelin, an orally active ghrelin agonist, serves as a diagnostic agent for Adult Growth Hormone Deficiency (AGHD).[1][2][3] By mimicking the action of endogenous ghrelin, macimorelin stimulates the pituitary gland to secrete growth hormone (GH).[2][4] This document provides a detailed protocol for the administration of macimorelin and the subsequent measurement of GH levels, crucial for the accurate diagnosis of AGHD. The macimorelin stimulation test is a safer and more convenient alternative to the traditional insulin tolerance test (ITT).
Mechanism of Action
Macimorelin functions as a growth hormone secretagogue (GHS). It binds to and activates the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, which is present in the pituitary gland and hypothalamus. This activation stimulates the release of GH from the somatotroph cells in the anterior pituitary. The subsequent rise in serum GH levels is measured to assess the pituitary's capacity to produce GH.
Signaling Pathway of Macimorelin Action
Caption: Macimorelin signaling pathway for GH release.
Experimental Protocol
This protocol outlines the standardized procedure for the macimorelin stimulation test to diagnose AGHD.
1. Patient Preparation:
-
Fasting: Patients must fast for a minimum of eight hours overnight before the test. Only water is permitted during the fasting period.
-
Physical Activity: Strenuous physical activity should be avoided for 24 hours prior to the test.
-
Medication Review:
-
Growth hormone therapy should be discontinued at least one week before the test.
-
Drugs that can affect pituitary GH secretion should be stopped with a sufficient washout period.
-
Concomitant use of strong CYP3A4 inducers should be discontinued to avoid false-positive results.
-
Drugs known to prolong the QT interval should be avoided.
-
Deficiencies in other hormones (e.g., sex hormones, thyroid hormone, glucocorticoids) should be adequately replaced before the test.
-
-
Cannulation: An intravenous cannula should be placed in a forearm vein for serial blood sampling.
2. Macimorelin Preparation and Administration:
-
Dosage Calculation: The recommended single oral dose of macimorelin is 0.5 mg/kg of body weight.
-
Reconstitution:
-
For patients weighing ≤ 120 kg, one 60 mg pouch of macimorelin granules is reconstituted in 120 mL of water.
-
For patients weighing > 120 kg, two 60 mg pouches are reconstituted in 240 mL of water.
-
The final concentration of the solution is 0.5 mg/mL.
-
The solution should be stirred gently for 2-3 minutes and used within 30 minutes of preparation.
-
-
Administration: The calculated volume of the reconstituted solution (patient's body weight in kg = volume in mL) is administered orally, and the patient should drink the entire volume within 30 seconds.
3. Blood Sampling and GH Measurement:
-
Baseline Sample: A baseline blood sample for GH measurement should be collected before macimorelin administration.
-
Post-Administration Sampling: Venous blood samples for serum GH measurement are drawn at 30, 45, 60, and 90 minutes after macimorelin administration.
-
Sample Handling: Serum samples should be prepared according to standard laboratory procedures and sent for GH determination.
Experimental Workflow
Caption: Workflow for the macimorelin stimulation test.
Data Presentation and Interpretation
The primary endpoint of the macimorelin stimulation test is the peak serum GH concentration achieved at any of the post-administration time points.
Table 1: Interpretation of Peak GH Levels
| Peak GH Level | Interpretation | Reference |
| ≤ 2.8 ng/mL | Confirms Adult Growth Hormone Deficiency (AGHD) | |
| ≤ 5.1 ng/mL | May be considered for diagnosis in patients with a high pre-test probability of AGHD |
Table 2: Macimorelin Test Performance vs. Insulin Tolerance Test (ITT)
| Parameter | Macimorelin Test (2.8 ng/mL cutoff) vs. ITT (5.1 ng/mL cutoff) | Macimorelin Test (5.1 ng/mL cutoff) vs. ITT (5.1 ng/mL cutoff) | Reference |
| Sensitivity | 87% | 92% | |
| Specificity | 96% | 96% | |
| Positive Agreement | 74.3% | 82% | |
| Negative Agreement | 95.4% | 94% | |
| Reproducibility | 97% | Not specified |
Note: Peak serum GH levels in response to macimorelin tend to occur between 45 and 60 minutes after administration. The diagnostic performance of the test has not been established in patients with a BMI > 40 kg/m ².
Conclusion
The macimorelin stimulation test is a validated, safe, and effective method for the diagnosis of Adult Growth Hormone Deficiency. Adherence to the standardized protocol for patient preparation, drug administration, and timed sampling is critical for obtaining accurate and reproducible results. The interpretation of GH levels should be based on the established cut-off points, considering the patient's pre-test probability of AGHD.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Macimorelin Acetate? [synapse.patsnap.com]
- 3. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 4. enhancedwellnessny.com [enhancedwellnessny.com]
Macimorelin Acetate in Cancer Cachexia: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical use of macimorelin acetate in the context of cancer cachexia, with a focus on experimental protocols and data interpretation. This compound is an orally active ghrelin receptor agonist that mimics the effects of endogenous ghrelin, a key hormone in the regulation of appetite and metabolism.[1][2] Its potential as a therapeutic agent for cancer cachexia, a multifactorial syndrome characterized by involuntary weight loss, muscle wasting, and anorexia, is an area of active investigation.[1][2]
Mechanism of Action
Macimorelin acts as a potent agonist of the growth hormone secretagogue receptor (GHSR-1a).[1] Activation of this receptor, located in the hypothalamus and pituitary gland, stimulates the release of growth hormone (GH). This, in turn, leads to an increase in circulating levels of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects on muscle and other tissues. Beyond its effects on the GH/IGF-1 axis, ghrelin receptor activation is also known to directly stimulate appetite and reduce inflammation, both of which are critical factors in the pathophysiology of cancer cachexia.
Signaling Pathway of Macimorelin in Cancer Cachexia
The binding of macimorelin to the GHSR-1a initiates a cascade of intracellular signaling events aimed at reversing the catabolic state associated with cancer cachexia. The primary pathway involves the stimulation of GH and subsequent IGF-1 production, leading to increased protein synthesis and muscle mass. Additionally, activation of hypothalamic neurons can lead to increased appetite and food intake.
Clinical Trial Data: A Pilot Study (NCT01614990)
A pilot clinical trial (NCT01614990) was conducted to assess the safety and efficacy of macimorelin in patients with cancer cachexia. This randomized, double-blind, placebo-controlled study provides the most direct evidence for macimorelin's use in this indication.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pilot clinical trial. Due to the small sample size, the results should be interpreted as preliminary.
Table 1: Primary Efficacy Outcomes after 1 Week of Treatment
| Outcome Measure | Macimorelin (N=10) | Placebo (N=5) | p-value |
| Body Weight Change (kg) | |||
| Mean (SD) | +0.4 (1.5) | -0.5 (1.0) | 0.23 |
| Number of patients with ≥0.8 kg gain | 2 | 0 | 0.92 |
| IGF-1 Change (ng/mL) | |||
| Mean (SD) | +23.0 (35.5) | +9.0 (13.4) | 0.46 |
| Number of patients with ≥50 ng/mL increase | 0 | 0 | - |
| Quality of Life (QOL) Improvement (≥15%) | |||
| Anderson Symptom Assessment Scale (ASAS) | 4 | 1 | 1.00 |
| Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) | 3 | 0 | 0.50 |
Data adapted from the NCT01614990 clinical trial results publication.
Table 2: Secondary Outcomes and Correlations in the Macimorelin Group
| Secondary Outcome | Measurement | Correlation with FACIT-F Change (r-value, p-value) |
| Caloric Intake | Food Diary | r = 0.83, p = 0.005 |
| Energy Expenditure | Indirect Calorimetry | r = -0.67, p = 0.05 |
| Body Weight | Scale Measurement | r = 0.92, p = 0.001 |
| IGF-1 | Immunoassay | r = 0.80, p = 0.01 |
Data adapted from the NCT01614990 clinical trial results publication.
Experimental Protocols
The following protocols are based on the methodology of the NCT01614990 pilot clinical trial and can be adapted for preclinical or clinical research settings.
Study Design and Patient Population
A randomized, double-blind, placebo-controlled design is recommended to minimize bias.
-
Inclusion Criteria:
-
Adults (≥18 years) with a histological diagnosis of incurable solid tumor.
-
ECOG performance status of 0-2.
-
Confirmed cancer-related cachexia, defined as involuntary weight loss of at least 5% of pre-illness body weight over the previous 6 months.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Obesity (e.g., body weight >140 kg).
-
Other causes of cachexia (e.g., severe liver or renal disease, untreated thyroid disease).
-
Inability to increase food intake (e.g., esophageal obstruction).
-
Use of other anabolic agents or appetite stimulants within one month of enrollment.
-
Dosing and Administration
-
Investigational Arm: this compound administered orally at a dose of 0.5 mg/kg or 1.0 mg/kg daily for the study duration (e.g., 1 week).
-
Control Arm: Matching placebo administered daily.
-
Administration: The drug should be administered in a fasting state to ensure optimal absorption.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical trial investigating macimorelin in cancer cachexia.
Outcome Measures and Assessments
-
Primary Endpoints:
-
Change in Body Weight: Measured at baseline and end of treatment using a calibrated scale.
-
Change in IGF-1: Plasma IGF-1 levels measured by a validated immunoassay at baseline and end of treatment.
-
Change in Quality of Life: Assessed using validated questionnaires such as the Anderson Symptom Assessment Scale (ASAS) and the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F).
-
-
Secondary Endpoints:
-
Food Intake: Quantified using a 3-day food diary before baseline and end of treatment.
-
Appetite: Assessed using a visual analog scale (VAS).
-
Muscle Strength: Measured by handgrip dynamometry.
-
Energy Expenditure: Determined by indirect calorimetry.
-
Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms (ECGs).
-
Conclusion and Future Directions
The available data from the pilot clinical trial suggests that macimorelin is safe and well-tolerated in patients with cancer cachexia and may offer numerical improvements in body weight and quality of life. The strong correlations observed between improvements in quality of life and changes in caloric intake, body weight, and IGF-1 in the macimorelin group are encouraging.
However, the small sample size of the initial study necessitates larger, longer-term clinical trials to definitively establish the efficacy of macimorelin for the treatment of cancer cachexia. Future research should also aim to further elucidate the downstream effects of ghrelin receptor agonism on muscle and fat metabolism, as well as its potential anti-inflammatory properties in this patient population. The protocols and data presented here provide a solid foundation for the design and implementation of such future investigations.
References
Troubleshooting & Optimization
optimizing macimorelin acetate dose for maximal GH release
Welcome to the technical support center for macimorelin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols for maximal growth hormone (GH) release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic, orally active agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It mimics the action of endogenous ghrelin, binding to GHSRs in the pituitary gland and hypothalamus.[1][2] This binding stimulates the release of growth hormone (GH) from the anterior pituitary.
Q2: What is the recommended dose of this compound for stimulating GH release?
A2: For the diagnosis of adult growth hormone deficiency (AGHD), the standard single oral dose is 0.5 mg/kg. Dose-finding studies in healthy adults have shown that 0.5 mg/kg of macimorelin induces maximal GH release for diagnostic purposes. However, dose-escalation studies in pediatric populations have shown a dose-dependent increase in macimorelin plasma concentrations and a corresponding robust GH response at doses of 0.25 mg/kg, 0.5 mg/kg, and 1.0 mg/kg. Researchers aiming for maximal physiological GH release may need to consider a dose-response study within their specific experimental model.
Q3: How should this compound be prepared and administered for an experiment?
A3: this compound is supplied as granules for oral suspension in sachets (typically 60 mg per sachet). To prepare, the granules should be reconstituted with water. For example, a 60 mg sachet is dissolved in 120 mL of water to yield a final concentration of 0.5 mg/mL. The suspension should be used within 30 minutes of preparation. The subject should be in a fasting state for at least 8 hours prior to administration, as food can decrease the absorption of macimorelin. The entire volume should be consumed within 30 seconds.
Q4: When is the peak GH response expected after macimorelin administration?
A4: Peak plasma concentrations of macimorelin are typically observed between 30 and 75 minutes after oral administration. The subsequent peak in GH levels generally occurs between 30 and 90 minutes post-administration. In clinical studies, blood samples for GH measurement are often taken at 30, 45, 60, and 90 minutes after the dose.
Troubleshooting Guide
Issue 1: Suboptimal or no GH release is observed after macimorelin administration.
-
Possible Cause 1: Improper subject preparation.
-
Solution: Ensure the subject has fasted for at least 8 hours before administration. A liquid meal has been shown to decrease the Cmax and AUC of macimorelin by approximately 55% and 49%, respectively. Also, ensure that the subject has not performed strenuous physical exercise 24 hours prior to the test.
-
-
Possible Cause 2: Incorrect drug preparation or administration.
-
Solution: Verify that the macimorelin for oral solution was correctly reconstituted according to the manufacturer's instructions and that the full dose was consumed by the subject within the specified timeframe (e.g., 30 seconds). The suspension is only stable for a short period, so it must be used within 30 minutes of preparation.
-
-
Possible Cause 3: Concomitant medication interference.
-
Solution: Review all medications the subject is taking. Drugs that affect pituitary GH secretion, strong CYP3A4 inducers (e.g., rifampin, St. John's wort), and drugs that prolong the QT interval should be discontinued for a sufficient period before the experiment.
-
-
Possible Cause 4: High Body Mass Index (BMI).
-
Solution: Be aware that macimorelin-induced GH release has been observed to be lower in patients with a higher BMI. The diagnostic performance has not been established for individuals with a BMI > 40 kg/m ². Consider this variable in your data analysis and subject selection.
-
Issue 2: High variability in GH response between subjects.
-
Possible Cause 1: Inconsistent fasting times.
-
Solution: Strictly enforce an overnight fast of at least 8 hours for all subjects to ensure consistent absorption.
-
-
Possible Cause 2: Underlying hormonal deficiencies.
-
Solution: For clinical research, ensure that any deficiencies in sex hormones, thyroid hormone, or glucocorticoids are adequately replaced before the study, as these can impact GH secretion.
-
-
Possible Cause 3: Inter-individual metabolic differences.
-
Solution: Acknowledge that macimorelin is primarily metabolized by the CYP3A4 enzyme. Genetic or induced variations in CYP3A4 activity could contribute to variability in macimorelin exposure and subsequent GH response. Document any known factors that may influence CYP3A4 activity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Populations
| Parameter | Adult Subjects (0.5 mg/kg) | Pediatric Subjects (0.25 mg/kg) | Pediatric Subjects (0.5 mg/kg) | Pediatric Subjects (1.0 mg/kg) |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | 15 - 120 minutes | 15 - 120 minutes | 15 - 120 minutes |
| Mean Cmax (Peak Plasma Concentration) | Not specified in provided results | 3.46 ng/mL | 8.13 ng/mL | 12.87 ng/mL |
| Mean AUC₀₋₆ (Area Under the Curve) | Not specified in provided results | 6.69 hng/mL | 18.02 hng/mL | 30.92 h*ng/mL |
| Mean Terminal Half-life (T½) | 4.1 hours | 1.22 hours | 1.61 hours | 1.71 hours |
Table 2: Dose-Dependent GH Response to this compound in Pediatric Subjects
| Dose | Mean Tmax of GH (Time to Peak GH Concentration) |
| 0.25 mg/kg | 52.5 minutes |
| 0.5 mg/kg | 37.5 minutes |
| 1.0 mg/kg | 37.5 minutes |
Experimental Protocols
Protocol: this compound Growth Hormone Stimulation Test
-
Subject Preparation:
-
The subject must fast for a minimum of 8 hours overnight prior to the test. Water is permitted.
-
The subject should avoid strenuous physical activity for 24 hours before the test.
-
Record the subject's body weight in kilograms to calculate the dose.
-
-
Macimorelin Preparation (to be performed by a healthcare professional):
-
Determine the number of 60 mg sachets required based on the subject's weight. For a patient up to 120 kg, one sachet is needed.
-
Reconstitute the entire contents of one 60 mg sachet in 120 mL of water in a graduated container. This creates a 0.5 mg/mL suspension.
-
Stir the solution gently for 2-3 minutes. The suspension must be used within 30 minutes of preparation.
-
-
Dose Calculation and Administration:
-
Calculate the required dose: Dose (mg) = Patient Weight (kg) x 0.5 mg/kg.
-
Calculate the volume to administer: Volume (mL) = Dose (mg) / 0.5 mg/mL.
-
Measure the exact required volume using a graduated syringe and transfer it to a drinking glass.
-
Instruct the subject to drink the entire volume within 30 seconds.
-
-
Blood Sampling:
-
Establish intravenous access for blood draws.
-
Draw venous blood samples for baseline GH measurement before macimorelin administration.
-
Collect subsequent blood samples at 30, 45, 60, and 90 minutes after administration.
-
-
Sample Processing and Analysis:
-
Process the collected blood samples to separate the serum.
-
Analyze serum samples for growth hormone concentrations using a validated assay.
-
Visualizations
Caption: this compound signaling pathway for GH release.
Caption: Experimental workflow for macimorelin GH stimulation test.
Caption: Troubleshooting logic for suboptimal GH response.
References
Macimorelin Acetate Oral Bioavailability: Technical Support Center
Welcome to the Technical Support Center for macimorelin acetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter related to the oral bioavailability of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral exposure of this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability of this compound can stem from several key factors:
-
Poor Aqueous Solubility: Macimorelin has a predicted low aqueous solubility (0.00616 mg/mL), which can lead to dissolution rate-limited absorption.[1] If the compound doesn't dissolve efficiently in the gastrointestinal fluid, its absorption will be inherently limited and can be highly variable.
-
First-Pass Metabolism: Macimorelin is a known substrate for the cytochrome P450 enzyme CYP3A4, which is abundant in the liver and intestinal wall.[1] Significant metabolism before the drug reaches systemic circulation (first-pass effect) can substantially reduce its oral bioavailability.
-
Food Effects: The absorption of macimorelin is sensitive to food. In clinical studies, a liquid meal decreased the maximum plasma concentration (Cmax) and the total exposure (AUC) by approximately 50-58%.[1] Ensure that your preclinical studies are conducted in a fasted state to minimize this variability.
-
P-glycoprotein (P-gp) Efflux: While not definitively reported for macimorelin, compounds of its class can be substrates for efflux transporters like P-gp in the intestinal wall. P-gp actively pumps drugs back into the intestinal lumen, thereby reducing net absorption.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: The official Biopharmaceutics Classification System (BCS) class for this compound has not been publicly disclosed.[2] However, based on its very low predicted aqueous solubility, it is likely to be a BCS Class 2 (low solubility, high permeability) or BCS Class 4 (low solubility, low permeability) compound.
Understanding the BCS class is critical because it helps identify the primary barrier to oral absorption.
-
If BCS Class 2 , the main challenge is solubility. Efforts should focus on formulation strategies to improve dissolution (e.g., amorphous solid dispersions, lipid-based formulations).
-
If BCS Class 4 , both solubility and permeability are challenges. This requires a more complex approach, potentially involving both formulation enhancements and the use of permeation enhancers.
Q3: How significant is CYP3A4-mediated metabolism for macimorelin's oral bioavailability?
A3: In vitro studies have identified CYP3A4 as the primary enzyme responsible for metabolizing macimorelin.[1] This is highly significant for its oral bioavailability due to the high concentration of CYP3A4 in the enterocytes of the gut wall and in the liver. A substantial portion of an oral dose may be metabolized before it can reach systemic circulation. When designing experiments, it is crucial to consider the co-administration of known CYP3A4 inhibitors or inducers, as they can significantly alter macimorelin's plasma concentrations.
Troubleshooting Guides & Experimental Protocols
This section provides guidance and detailed protocols for investigating the root causes of poor oral bioavailability of this compound.
Troubleshooting Workflow for Poor Oral Bioavailability
If you are encountering poor in vivo oral bioavailability, the following workflow can help diagnose the underlying cause.
Caption: A troubleshooting workflow for diagnosing poor oral bioavailability.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which macimorelin is metabolized by liver enzymes, primarily CYP3A4. A rapid rate of metabolism suggests high first-pass clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., warfarin, tolbutamide) for reaction quenching
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a working solution by diluting the stock in the phosphate buffer.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
Phosphate Buffer (to final volume)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new analytical plate.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of macimorelin remaining versus time.
-
The slope of the linear regression line gives the rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Protocol 2: Caco-2 Permeability Assay
This assay assesses the rate of transport of macimorelin across a monolayer of human intestinal cells (Caco-2), providing an estimate of its intestinal permeability and whether it is a substrate for efflux transporters like P-gp.
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow leak test. Rejection should be >98%.
-
-
Transport Experiment (A→B):
-
Wash the cell monolayer with transport buffer at 37°C.
-
Add this compound solution (e.g., 10 µM) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Transport Experiment (B→A):
-
Repeat the process, but add the macimorelin solution to the basolateral (B) side and sample from the apical (A) side.
-
-
Analysis: Quantify the concentration of macimorelin in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the involvement of active efflux.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic and physicochemical properties of this compound.
Table 1: Pharmacokinetic Parameters of this compound (0.5 mg/kg oral dose in adults)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 30 - 70 minutes | |
| T½ (Terminal Half-life) | ~4.1 hours | |
| Cmax (Fasting) | Dose-dependent | |
| AUC (Fasting) | Dose-dependent | |
| Effect of Food | Cmax decreased by ~58%, AUC by ~50% | |
| Plasma Protein Binding | 62% - 78% |
Table 2: Physicochemical Properties of Macimorelin
| Property | Value | Source |
| Molecular Weight | 474.55 g/mol (free base) | |
| Water Solubility (predicted) | 0.00616 mg/mL | |
| logP (predicted) | 1.77 | |
| Polar Surface Area | 144.9 Ų |
Signaling Pathway and Bioavailability Factors
Macimorelin Mechanism of Action: GHSR Activation
Macimorelin is a ghrelin mimetic that functions by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR) in the pituitary gland and hypothalamus. This activation stimulates the release of growth hormone (GH).
Caption: Simplified signaling pathway for macimorelin-induced GH release.
Key Factors Challenging Oral Bioavailability
The journey of an oral drug from administration to systemic circulation is fraught with challenges. For a compound like macimorelin, the key hurdles are its dissolution, its ability to cross the intestinal membrane, and its survival from metabolic enzymes.
Caption: Major hurdles affecting macimorelin's oral bioavailability.
References
macimorelin acetate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of macimorelin acetate. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened pouches of this compound granules?
A1: Unopened pouches of this compound granules, such as those for clinical diagnostic use (e.g., Macrilen™), should be stored under refrigeration at 2-8°C (36-46°F).[1][2] It is also critical to keep them in the original package to protect them from light and moisture.[3]
Q2: What are the recommended storage conditions for this compound powder for research use?
A2: For long-term storage of this compound as a lyophilized powder, it is recommended to store it at -20°C, which can ensure stability for up to three years, or even at least four years.[4][5] Some suppliers also recommend a storage temperature range of -10 to -25°C. It is advisable to store the powder under desiccated conditions.
Q3: I have prepared a stock solution of this compound in DMSO. How should I store it?
A3: Stock solutions of this compound in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For storage, -80°C is recommended for a stability of up to 6 months, while at -20°C, the solution is stable for up to 1 month.
Q4: How long is the reconstituted oral suspension of this compound stable?
A4: The reconstituted oral suspension, prepared by dissolving the granules in water, is intended for immediate use and must be administered within 30 minutes of preparation. Any unused portion of the suspension should be discarded and not stored for later use.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is photosensitive. Exposure to light can lead to the formation of numerous degradation products. A photostability study revealed the detection of at least 24 degradation products after significant light exposure. Therefore, it is imperative to store it protected from light at all times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | - Verify that the compound has been stored at the correct temperature and protected from light and moisture. - For solutions, ensure they were used within the recommended timeframe and that freeze-thaw cycles were minimized by aliquoting. - Consider using a fresh vial of the compound to repeat the experiment. |
| Precipitation observed in a stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may not be appropriate for long-term storage at low temperatures. | - Gently warm the solution and vortex to try and redissolve the precipitate. - If precipitation persists, the solution may need to be prepared fresh. - For future preparations, consider if the concentration is appropriate for the chosen solvent (e.g., DMSO solubility is ≥10 mg/mL, and another source indicates 2 mg/mL). |
| Discoloration or change in the physical appearance of the powder. | Potential degradation due to exposure to light, moisture, or inappropriate temperatures. | - Do not use the product. - Contact the supplier for a replacement and review your storage procedures to prevent future occurrences. |
Data Presentation: Storage Conditions Summary
Lyophilized Powder/Granules
| Storage Condition | Temperature | Duration | Additional Notes |
| Refrigerated (Clinical Use) | 2-8°C (36-46°F) | Up to 48 months (shelf-life) | Protect from light and moisture. |
| Frozen (Research Use) | -20°C | ≥ 4 years | Store desiccated. |
| Frozen (Research Use) | -10 to -25°C | Up to 3 years | Store desiccated. |
Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Reconstituted Oral Suspension | Water | Room Temperature | Use within 30 minutes. |
| Stock Solution (Research) | DMSO/Ethanol | -20°C | Up to 1 month. |
| Stock Solution (Research) | DMSO/Ethanol | -80°C | Up to 6 months. |
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions, based on industry practices.
-
Sample Preparation: Prepare multiple samples of this compound from the same batch. This can be the lyophilized powder or a solution in a relevant solvent.
-
Storage Conditions: Place the samples in stability chambers set to different conditions as per ICH guidelines (e.g., long-term at 2-8°C and 25°C/60% RH; accelerated at 40°C/75% RH). Include a condition with light exposure to assess photostability.
-
Time Points: Designate specific time points for sample analysis (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months for long-term studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of this compound remaining, typically using a validated stability-indicating HPLC method.
-
Related Substances/Degradation Products: Identify and quantify any impurities or degradation products using HPLC.
-
-
Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the rate of degradation and the shelf-life of the product under the tested conditions.
Protocol: Reconstitution for Oral Administration (Clinical/Diagnostic Use)
This protocol is for the preparation of this compound oral solution for diagnostic testing.
-
Patient Preparation: Ensure the patient has been fasting for at least 8 hours prior to administration.
-
Determine Pouch Number: For patients weighing up to 120 kg, one 60 mg pouch is needed. For patients over 120 kg, two pouches are required.
-
Reconstitution:
-
For one pouch, dissolve the entire contents in 120 mL of water.
-
For two pouches, dissolve the entire contents in 240 mL of water.
-
This results in a final concentration of 0.5 mg/mL of macimorelin.
-
-
Mixing: Stir the solution gently for 2-3 minutes. A small amount of undissolved particles may remain.
-
Dose Calculation: The required volume (in mL) is equal to the patient's body weight in kg (e.g., a 70 kg patient requires 70 mL of the solution).
-
Administration: The calculated dose should be consumed by the patient within 30 seconds.
-
Timing: The reconstituted solution must be used within 30 minutes of preparation.
Visualizations
References
troubleshooting inconsistent results in macimorelin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with macimorelin. The information is designed to address common challenges and inconsistencies that may arise during experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during macimorelin experiments, offering potential causes and solutions in a question-and-answer format.
In Vitro Experiments
Question: Why am I observing high variability or inconsistent results in my cell-based assays with macimorelin?
Answer: Inconsistent results in in-vitro experiments with macimorelin can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Cell Line Issues:
-
Receptor Expression: The expression of the ghrelin receptor (GHSR-1a) can vary between cell lines and even with passage number. Regularly verify GHSR-1a expression levels using techniques like qPCR or western blotting.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect their responsiveness. Perform experiments on cells in their logarithmic growth phase.
-
Contamination: Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
-
Experimental Conditions:
-
Compound Stability: Macimorelin, like other peptides, can degrade over time in solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Serum Effects: Components in serum can interfere with the assay. Consider serum-starving the cells for a few hours before adding macimorelin.
-
Assay-Specific Factors: For calcium mobilization assays, ensure the dye loading is consistent and that the cells are not overexposed to the excitation light, which can cause phototoxicity.
-
-
Data Interpretation:
-
Constitutive Activity: The ghrelin receptor is known to have high constitutive (basal) activity, meaning it can signal even in the absence of a ligand.[1] This can lead to a high baseline signal. Use appropriate controls, including a vehicle-only control and potentially an inverse agonist, to account for this.
-
Question: I am not seeing the expected downstream signaling (e.g., ERK phosphorylation) after macimorelin treatment. What could be the problem?
Answer: A lack of downstream signaling can be due to several factors. Consider the following:
-
Time Course: The kinetics of downstream signaling events can be rapid and transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect (e.g., ERK phosphorylation may peak within 5-15 minutes).
-
Antibody/Reagent Quality: Ensure that the antibodies used for detecting phosphorylated proteins are specific and validated for the application.
-
Cell Lysis and Sample Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Agonist Concentration: While macimorelin is potent, using a concentration that is too high can sometimes lead to receptor desensitization and a blunted downstream response. Perform a dose-response curve to identify the optimal concentration.
In Vivo Experiments
Question: The growth hormone (GH) response to oral macimorelin administration in my animal model is lower than expected or highly variable.
Answer: Several factors can influence the in vivo GH response to macimorelin. Here are some key areas to investigate:
-
Fasting and Diet: Food intake can significantly impact ghrelin signaling and GH secretion. Ensure that animals are properly fasted before macimorelin administration, typically for at least 8 hours.[2] The composition of the diet can also influence baseline GH levels.
-
Animal Strain and Sex: Different animal strains can exhibit varying sensitivities to ghrelin agonists. Sex can also be a factor, as hormonal cycles may influence GH secretion.
-
Dosing and Administration: Ensure accurate dosing based on the animal's body weight. For oral administration, ensure the entire dose is consumed. Consider alternative routes of administration (e.g., subcutaneous injection) if oral absorption is a concern.
-
Blood Sampling: The timing of blood sampling is critical. Peak GH levels after oral macimorelin are typically observed between 30 and 90 minutes.[3] Collect samples at multiple time points to capture the peak response.
-
Stress: Stress from handling or the experimental procedure itself can elevate corticosterone levels, which may interfere with GH secretion. Acclimatize animals to the experimental procedures to minimize stress.
Question: I am observing unexpected side effects in my animal model after macimorelin administration. What should I do?
Answer: While macimorelin is generally well-tolerated, unexpected side effects can occur.
-
Dose: The dose may be too high for the specific animal model. Consider performing a dose-escalation study to determine the maximum tolerated dose.
-
Off-Target Effects: While macimorelin is selective for the ghrelin receptor, off-target effects at high concentrations cannot be entirely ruled out.
-
Vehicle Effects: The vehicle used to dissolve macimorelin could be causing adverse effects. Include a vehicle-only control group in your experiments.
-
Monitor for Known Side Effects: In humans, reported side effects include headache, dizziness, and fatigue.[4] While difficult to assess in animals, observe for any changes in behavior, activity levels, or food and water intake.
FAQs
What is the mechanism of action of macimorelin?
Macimorelin is a potent, orally active agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. By mimicking the action of the endogenous hormone ghrelin, macimorelin stimulates the release of growth hormone (GH) from the pituitary gland.
What are the key downstream signaling pathways activated by macimorelin?
Upon binding to the GHSR-1a, macimorelin activates a cascade of intracellular signaling events. The GHSR-1a is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in GH secretion. Other downstream pathways, such as the activation of extracellular signal-regulated kinase (ERK), have also been reported.
What is the standard protocol for a macimorelin growth hormone stimulation test in a clinical setting?
The standard protocol for a macimorelin growth hormone stimulation test involves the following steps:
-
Fasting: The patient should fast for at least 8 hours overnight.
-
Dosing: Macimorelin is administered orally at a dose of 0.5 mg/kg body weight.
-
Blood Sampling: Blood samples are collected to measure serum GH levels at baseline (before dosing) and at 30, 45, 60, and 90 minutes after administration.
-
Interpretation: Peak GH levels are used to assess the pituitary's ability to secrete GH. In adults, a peak GH level below a certain cutoff (e.g., 2.8 ng/mL or 5.1 ng/mL, depending on the guidelines) is indicative of GH deficiency.
How does food intake affect macimorelin's efficacy?
A meal can significantly decrease the absorption and effectiveness of macimorelin. Studies have shown that a liquid meal can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of macimorelin by approximately 50%. Therefore, it is crucial to ensure subjects are in a fasted state before administration.
What is the stability of macimorelin in solution?
While specific stability data for research solutions can vary, it is best practice to prepare fresh solutions of macimorelin for each experiment to ensure potency. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the compound in a dry, dark place at a low temperature. Avoid repeated freeze-thaw cycles of stock solutions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Macimorelin in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | |
| Mean Terminal Half-life (T1/2) | 4.1 hours |
Table 2: Expected Peak Growth Hormone (GH) Response to Macimorelin in Clinical Studies
| Population | Macimorelin Dose | Expected Peak GH (ng/mL) | Reference |
| Healthy Adults | 0.5 mg/kg | 17.71 ± 19.11 | |
| Adults with GH Deficiency | 0.5 mg/kg | 2.36 ± 5.69 |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is for measuring the intracellular calcium mobilization in response to macimorelin in cells expressing the ghrelin receptor (GHSR-1a).
-
Cell Culture: Plate HEK293 cells stably expressing GHSR-1a in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of macimorelin in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add the macimorelin solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is proportional to the intracellular calcium concentration. Plot the change in fluorescence against the macimorelin concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Appetite Stimulation Study in Rodents
This protocol is to assess the orexigenic (appetite-stimulating) effects of macimorelin in rodents.
-
Animal Acclimation: House rodents individually and acclimate them to the testing environment and handling for at least one week.
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Administer macimorelin or vehicle control via the desired route (e.g., oral gavage).
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Calculate the cumulative food intake for each animal. Use appropriate statistical tests (e.g., ANOVA) to compare food intake between the macimorelin-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Macimorelin signaling pathway for growth hormone secretion.
Caption: Workflow for a macimorelin growth hormone stimulation test.
Caption: Troubleshooting logic for inconsistent macimorelin results.
References
Macimorelin Acetate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of macimorelin acetate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic ghrelin agonist. Its primary mechanism of action is binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2][3][4] This receptor is primarily located in the pituitary gland and hypothalamus.[1] Activation of GHSR-1a mimics the action of endogenous ghrelin, stimulating the release of growth hormone (GH).
Q2: Are there any known clinically significant off-target effects of this compound?
Yes, the most clinically significant off-target effect of this compound is a dose-dependent prolongation of the QT interval of the electrocardiogram (ECG). A thorough QT/QTc study demonstrated that macimorelin can prolong the QTc interval. While generally well-tolerated, this effect warrants careful consideration, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.
Q3: Has this compound been observed to have any off-target effects in non-clinical safety studies?
Non-clinical safety pharmacology studies have revealed potential off-target effects at high doses. In rats, intravenous administration of macimorelin resulted in neurological toxicities (such as tremors and stupor) and respiratory effects (including increased inspiratory/expiratory times). In dogs, intravenous administration led to transient hypotension and a decrease in the maximum ventricular dP/dT, suggesting a negative inotropic effect on the heart. It is important to note that these effects were observed with intravenous administration at exposures significantly higher than the maximum recommended human dose (MRHD) administered orally.
Q4: What is the known drug-drug interaction profile for this compound?
Macimorelin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be approached with caution as this can alter the plasma concentration of macimorelin.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects in in vivo models (e.g., changes in blood pressure, heart rate). | Potential off-target cardiovascular effects, as suggested by non-clinical findings in dogs (hypotension, negative inotropy). | - Monitor cardiovascular parameters closely.- Consider dose-response studies to establish a no-effect level.- Investigate potential interactions with other cardiovascularly active agents in your experimental model. |
| Variability in growth hormone response. | Factors such as body mass index (BMI), age, and sex can influence the GH response to macimorelin. | - Ensure subject groups are well-matched for these parameters.- Consider stratifying data analysis based on these variables. |
| Difficulty reproducing published findings. | Differences in experimental protocols, such as fasting state of subjects or timing of sample collection, can impact results. | - Adhere strictly to established protocols, including an 8-hour fast before administration.- Collect blood samples at the recommended time points (e.g., 45, 60, and 90 minutes post-administration) to capture peak GH levels. |
Quantitative Data Summary
Pharmacokinetic Parameters of Macimorelin
| Parameter | Value | Species | Reference |
| Mean Terminal Half-life (T1/2) | 4.1 hours | Human | |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | Human | |
| Metabolizing Enzyme | CYP3A4 | Human |
Cardiovascular Safety Data
| Parameter | Result | Study Population | Reference |
| Mean QTcF Prolongation | 10 - 11 ms | Healthy Adults |
Note on Off-Target Binding Data: As of the latest available information, specific quantitative data from broad off-target binding panels (e.g., receptor screening, kinase assays) for this compound have not been made publicly available. The mechanism for the observed QT prolongation is currently unknown.
Experimental Protocols & Workflows
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
Investigative Workflow for QT Prolongation
The following workflow outlines a typical approach to investigating the potential for a compound to cause QT prolongation, a known effect of macimorelin.
Caption: Standard workflow for investigating QT prolongation.
Methodology: In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
This protocol provides a generalized methodology for assessing the inhibitory potential of a test compound on the hERG potassium channel, which is a key step in investigating potential QT prolongation.
-
Cell Culture:
-
Utilize a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
-
Passage cells regularly to maintain optimal health and density for electrophysiological recordings.
-
-
Electrophysiology:
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the hERG current.
-
Harvest cells and create a single-cell suspension.
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Maintain a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG tail currents (e.g., depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds).
-
-
Compound Application:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a range of final concentrations in the extracellular solution.
-
Apply the different concentrations of the test compound to the patched cell using a perfusion system.
-
Include a vehicle control and a positive control (a known hERG blocker, e.g., dofetilide).
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before (control) and after the application of the test compound at each concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response data and fit it to a Hill equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current).
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Thorough QT/QTc Study Evaluating the Effect of Macimorelin on Cardiac Safety Parameters in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. COSCIENS Biopharma Inc. Announces Top-Line Results of Phase 3 DETECT-Trial for the Diagnosis of Childhood-Onset Growth Hormone Deficiency | Financial Post [financialpost.com]
Technical Support Center: Managing Side Effects of Macimorelin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing macimorelin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is macimorelin and what is its primary mechanism of action?
A1: Macimorelin is an orally active, small-molecule ghrelin receptor agonist.[1][2][3][4][5] Its primary mechanism of action is to mimic the endogenous ligand ghrelin, binding to and stimulating the growth hormone secretagogue receptor (GHSR-1a) in the pituitary gland and hypothalamus. This stimulation triggers the release of growth hormone (GH).
Q2: What are the common routes of administration for macimorelin in animal studies?
A2: Macimorelin has been administered both orally (gavage) and intravenously in animal studies, including in rats and dogs. It is important to note that macimorelin has low oral bioavailability in these species.
Q3: What are the potential side effects of macimorelin observed in animal studies?
A3: Preclinical toxicology studies in rats and dogs have identified several potential side effects, primarily at higher doses and with intravenous administration. These include neurological, respiratory, and hormonal effects, as well as hypersensitivity reactions.
Q4: Are there species-specific differences in the side effect profile of macimorelin?
A4: Yes, species-specific differences have been observed. For instance, hypersensitivity reactions were noted in rats following intravenous administration but not in dogs. The dog is considered the most appropriate model for evaluating short-term pharmacodynamically driven toxicity.
Troubleshooting Guides
Neurological Side Effects
Issue: Animals, particularly rats, exhibit tremors or stupor following intravenous administration of high doses of macimorelin.
Troubleshooting Protocol:
-
Immediate Assessment:
-
Observe the severity and duration of the tremors and the level of consciousness (stupor).
-
Assess the animal's ability to maintain posture and ambulate.
-
-
Intervention:
-
If tremors are severe or prolonged, or if the animal is in a stuporous state, consider it a humane endpoint and euthanize the animal to prevent further suffering.
-
For milder, transient tremors, ensure the animal is in a safe, comfortable environment to prevent injury. Provide soft bedding and easy access to food and water.
-
-
Experimental Adjustments:
-
Review the dose and concentration of the macimorelin solution. Consider reducing the dose in subsequent experiments.
-
Slow the rate of intravenous infusion to minimize peak plasma concentrations.
-
Consider the oral route of administration, as neurological side effects were primarily associated with high-dose IV administration.
-
-
Monitoring:
-
Implement a neurological scoring system to systematically assess and document the severity of clinical signs.
-
Increase the frequency of observation for animals receiving high-dose intravenous macimorelin.
-
Respiratory Side Effects
Issue: Rats show signs of respiratory toxicity, such as increased inspiratory and expiratory times, following high-dose intravenous macimorelin administration.
Troubleshooting Protocol:
-
Immediate Assessment:
-
Monitor for signs of respiratory distress, including labored breathing, cyanosis (blue-tinged mucous membranes), and changes in respiratory rate.
-
Auscultate the lungs for any abnormal sounds.
-
-
Intervention:
-
If an animal is in respiratory distress, provide supplemental oxygen immediately. This can be delivered via a nose cone or by placing the animal in an oxygenated chamber.
-
If the distress is severe and does not resolve with oxygen therapy, this should be considered a humane endpoint.
-
-
Experimental Adjustments:
-
Re-evaluate the dose and infusion rate. Lowering the dose or slowing the infusion may mitigate respiratory side effects.
-
Ensure proper restraint techniques during administration to avoid stress-induced respiratory changes.
-
Consider alternative routes of administration, such as oral gavage.
-
-
Monitoring:
-
Closely monitor respiratory rate and effort during and after administration.
-
Pulse oximetry can be used to non-invasively monitor oxygen saturation in anesthetized animals.
-
Hormonal Side Effects
Issue: Prolonged exposure to macimorelin may lead to hormonal disruptions, such as decreased ovarian weight in female rats and altered levels of growth hormone, thyroxine (T4), and corticosterone.
Troubleshooting Protocol:
-
Study Design Considerations:
-
For long-term studies, carefully consider the duration of macimorelin exposure.
-
Include appropriate control groups to differentiate drug-induced effects from normal physiological variations.
-
-
Monitoring:
-
At the end of the study, perform a thorough necropsy and weigh relevant organs, including the ovaries, adrenal glands, and pituitary gland.
-
Collect blood samples at baseline and at various time points throughout the study to monitor hormone levels (GH, T4, corticosterone, etc.). Non-invasive methods, such as collecting fecal or urine samples for hormone metabolite analysis, can also be considered to reduce stress from repeated blood draws.
-
-
Data Interpretation:
-
Analyze hormone data in the context of the animal's overall health and any other observed clinical signs.
-
Correlate changes in organ weight with histological findings to assess for any pathological changes.
-
-
Experimental Adjustments:
-
If significant hormonal disruptions are observed that may confound the study's primary endpoints, consider adjusting the dose or duration of treatment.
-
Hypersensitivity Reactions (Rat-Specific)
Issue: Intravenous administration of macimorelin has been associated with hypersensitivity reactions in rats.
Troubleshooting Protocol:
-
Immediate Assessment:
-
Monitor for signs of an allergic reaction, which can include piloerection, erythema (redness of the skin), edema, and changes in breathing or heart rate.
-
-
Intervention:
-
In the event of a suspected hypersensitivity reaction, discontinue the infusion immediately.
-
Provide supportive care as directed by a veterinarian. This may include the administration of antihistamines or corticosteroids.
-
-
Experimental Adjustments:
-
Consider pre-treating with an antihistamine if IV administration in rats is necessary.
-
The oral route of administration did not produce hypersensitivity reactions in preclinical studies and is a recommended alternative.
-
Ensure the macimorelin solution is properly formulated and free of particulates.
-
Data Presentation
Table 1: Summary of Key Toxicological Findings for Macimorelin in Animal Studies
| Finding | Species | Route of Administration | Dose Level | Details |
| Neurological Toxicity | Rat | Intravenous | High Dose | Tremors and stupor observed. |
| Respiratory Toxicity | Rat | Intravenous | High Dose | Increased inspiratory and expiratory times. |
| Hormonal Disruption | Rat | Oral (Repeat Dose) | Dose-dependent | Decreased ovarian weights in females. Altered levels of growth hormone, T4, and corticosterone. |
| Hypersensitivity | Rat | Intravenous | Not specified | Signs consistent with hypersensitivity reactions noted. |
| No Hypersensitivity | Dog | Oral | Not applicable | No hypersensitivity reactions were observed. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation:
-
Accurately weigh the animal to determine the correct dose volume. The recommended dose for diagnostic purposes in humans is 0.5 mg/kg.
-
Prepare the macimorelin solution at the desired concentration.
-
Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats). The length should be pre-measured from the corner of the mouth to the last rib to prevent stomach perforation.
-
-
Restraint:
-
Firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 2: Intravenous Injection in Rats (Lateral Tail Vein)
-
Preparation:
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a suitable restrainer.
-
Prepare the macimorelin solution and draw it into a sterile syringe with a small gauge needle (e.g., 25-27 gauge).
-
-
Administration:
-
Identify one of the lateral tail veins.
-
Clean the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into the vein. A "flash" of blood in the needle hub may indicate correct placement.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
-
Post-Administration:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions as described in the troubleshooting guides.
-
Mandatory Visualizations
Caption: Macimorelin signaling pathway via Gq protein activation.
Caption: Experimental workflow for oral gavage administration.
Caption: Logical workflow for troubleshooting adverse events.
References
Macimorelin Acetate Efficacy: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing macimorelin acetate in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, with a specific focus on the impact of fasting on this compound's efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal GH response despite suspected GHD (Potential False Negative) | Inadequate Fasting: Subject did not adhere to the required fasting period (at least 8 hours). A liquid meal has been shown to decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of macimorelin by 55% and 49%, respectively.[1] This significantly reduces the drug's absorption and subsequent stimulation of growth hormone (GH) release. | Ensure strict adherence to the 8-hour fasting protocol before administering this compound.[1][2][3][4] Provide clear instructions to study participants and confirm fasting status prior to the test. If non-adherence is suspected, the test should be rescheduled. |
| Recent Onset Hypothalamic Disease: In cases of recent-onset hypothalamic adult growth hormone deficiency (AGHD), the pituitary may still have stored GH, leading to a seemingly normal response to macimorelin, which acts directly on the pituitary. | Consider the clinical context. If there is a high suspicion of recent-onset hypothalamic GHD, a false-negative result is possible. Repeat testing after a suitable interval may be warranted. | |
| Concomitant Medications: Use of drugs that affect pituitary GH secretion can interfere with the test results. | Discontinue any interfering medications for an adequate period before the test, as specified in the study protocol. | |
| Higher than expected GH peak in healthy controls (Potential False Positive) | Obesity: All GH stimulation tests are more prone to false-positive results in individuals with obesity. Specific BMI-adjusted cut-off points for macimorelin have not been established. | Exercise caution when interpreting results in obese subjects. Consider the patient's overall clinical picture and potentially use a higher GH cut-point for diagnosis in patients with a high pre-test probability of AGHD. |
| Strenuous Physical Exercise: Vigorous exercise within 24 hours before the test can affect GH levels. | Advise subjects to avoid strenuous physical activity for at least 24 hours prior to the test. | |
| Variable or Inconsistent Results | Improper Drug Preparation/Administration: Incorrect reconstitution of the macimorelin granules or failure of the subject to consume the entire dose within the specified timeframe (e.g., 30 seconds) can lead to inaccurate dosing. | Ensure the macimorelin for oral solution is prepared and administered by a healthcare professional according to the manufacturer's instructions. |
| Incorrect Blood Sampling Times: Deviation from the prescribed blood draw schedule (e.g., 30, 45, 60, and 90 minutes post-administration) can miss the peak GH response. | Adhere strictly to the blood sampling schedule outlined in the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: Why is fasting essential before administering this compound?
Fasting is critical to ensure optimal absorption of this compound. Food intake, particularly a liquid meal, has been demonstrated to significantly impair its absorption, reducing the maximum plasma concentration (Cmax) by 55% and the total drug exposure (AUC) by 49%. This reduced absorption will lead to a blunted stimulation of the ghrelin receptors in the pituitary gland, resulting in a lower-than-expected growth hormone (GH) peak and potentially leading to a false-negative diagnosis of Adult Growth Hormone Deficiency (AGHD).
Q2: What is the recommended fasting duration before a macimorelin test?
The recommended fasting period is a minimum of 8 hours overnight. During this time, the subject should not consume any food or beverages, with the exception of plain water.
Q3: What are the consequences of a patient not fasting properly?
Failure to fast can lead to a false-negative result. The reduced absorption of macimorelin will result in an inadequate stimulus to the pituitary gland, and the subsequent GH response may not accurately reflect the patient's true GH secretory capacity. This could lead to the misdiagnosis of a patient with AGHD as being GH sufficient.
Q4: Can water be consumed during the fasting period?
Yes, plain water is permitted during the fasting period and the test.
Q5: Are there any other pre-test conditions that need to be met besides fasting?
Yes, subjects should avoid strenuous physical exercise for 24 hours before the test, as this can also influence GH levels.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the impact of food on macimorelin pharmacokinetics and the diagnostic performance of the macimorelin test under fasted conditions.
Table 1: Impact of a Liquid Meal on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Reduction with Liquid Meal | Reference |
| Maximum Plasma Concentration (Cmax) | 55% | |
| Area Under the Curve (AUC) | 49% |
Table 2: Diagnostic Performance of the Macimorelin Test (Fasted State)
| Study | GH Cut-off Point | Sensitivity | Specificity |
| Garcia et al. (2018) | 2.8 ng/mL | 87% | 96% |
| Garcia et al. (2018) | 5.1 ng/mL | 92% | 96% |
| Piccoli et al. (unpublished data cited in MGH NEPTCC-Bulletin) | 2.7 ng/mL | 82% | 92% |
Experimental Protocols
Standard this compound Stimulation Test Protocol (Fasted State)
-
Patient Preparation:
-
Confirm the patient has fasted for at least 8 hours overnight (only plain water is permitted).
-
Ensure the patient has avoided strenuous physical exercise for 24 hours prior to the test.
-
Record the patient's body weight.
-
-
This compound Preparation and Administration:
-
Reconstitute the this compound granules for oral solution according to the manufacturer's instructions. A healthcare professional should perform this step.
-
The standard dose is 0.5 mg/kg of body weight.
-
The patient must drink the entire volume of the reconstituted solution within 30 seconds.
-
-
Blood Sampling:
-
Collect blood samples for serum GH measurement at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
-
Interpretation:
-
A peak serum GH level is typically observed between 45 and 60 minutes.
-
A maximally stimulated serum GH level of less than 2.8 ng/mL is generally considered diagnostic for AGHD, though a cut-off of 5.1 ng/mL may also be used.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in pituitary somatotrophs.
Experimental Workflow for this compound Stimulation Test
Caption: Standard experimental workflow for the this compound stimulation test.
References
Validation & Comparative
A Comparative Guide: Macimorelin Acetate vs. Insulin Tolerance Test for Adult Growth Hormone Deficiency Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Adult Growth Hormone Deficiency (AGHD) presents a significant clinical challenge due to the pulsatile nature of Growth Hormone (GH) secretion. Provocative stimulation tests are therefore essential for a definitive diagnosis. For decades, the Insulin Tolerance Test (ITT) has been the reference standard, but its associated risks and logistical burdens have driven the development of safer, more convenient alternatives. This guide provides a detailed comparison of the orally administered macimorelin acetate stimulation test and the traditional ITT, focusing on diagnostic performance, experimental protocols, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key performance metrics of the this compound test and the Insulin Tolerance Test (ITT) based on findings from a pivotal multicenter, open-label, randomized, two-way crossover trial.[1][2][3]
Table 1: Diagnostic Accuracy and Agreement
| Parameter | Macimorelin (GH Cutoff: 2.8 ng/mL) vs. ITT (GH Cutoff: 5.1 ng/mL) | Macimorelin vs. ITT (Post-Hoc Analysis, GH Cutoff: 5.1 ng/mL for both) |
| Sensitivity | 87%[1][3] | 92% |
| Specificity | 96% | 96% |
| Positive Agreement | 74.32% (95% CI, 63% to 84%) | 82% (95% CI, 72% to 90%) |
| Negative Agreement | 95.38% (95% CI, 87% to 99%) | 94% (95% CI, 85% to 98%) |
| Overall Agreement | 90.7% (at 2.8 ng/mL cutoff for both) | 87.1% (at 5.1 ng/mL cutoff for both) |
A post-hoc analysis demonstrated that a GH cutoff of 5.1 ng/mL for the macimorelin test provides an excellent balance between sensitivity and specificity.
Table 2: Test Characteristics and Patient Experience
| Feature | This compound Test | Insulin Tolerance Test (ITT) |
| Administration | Oral solution | Intravenous insulin injection |
| Test Completion Rate | 99% of tests were evaluable | 82% of tests were evaluable |
| Reproducibility | 97% on retesting | Not reported in cited studies |
| Safety Profile | No serious adverse events reported. Mild dysgeusia is the most common side effect. | Induces hypoglycemia, which can be severe. Contraindicated in patients with a history of seizures or cardiovascular disease. |
| Resource Intensity | Less time-consuming and resource-intensive. | Labor-intensive, requires close medical supervision and hypoglycemia rescue equipment. |
| Average Duration | ~134 minutes | ~199 minutes |
Experimental Protocols
This compound Stimulation Test
This protocol is based on the methodology used in key clinical trials.
1. Patient Preparation:
-
The patient must fast for at least 8 hours overnight. Water is permitted.
-
Morning medications can be taken with water.
-
Record the patient's body weight to calculate the correct dosage.
2. Dosing and Administration:
-
The dose is 0.5 mg/kg of this compound.
-
The macimorelin granules are reconstituted in water (e.g., a 70 kg patient requires 70 mL of the solution).
-
The solution should be stirred gently for 2-3 minutes and used within 30 minutes of preparation.
-
The patient must drink the entire volume of the solution within 30 seconds.
3. Blood Sampling:
-
An intravenous cannula is placed for blood draws.
-
Blood samples for serum GH measurement are collected at baseline (before administration) and at 30, 45, 60, and 90 minutes post-administration.
4. Interpretation:
-
A peak serum GH level of ≤2.8 ng/mL is diagnostic for AGHD according to the FDA-approved prescribing label.
-
A higher cutoff of ≤5.1 ng/mL may be used to limit false-positive diagnoses, especially in patients with a high pre-test probability of AGHD.
Insulin Tolerance Test (ITT)
The ITT is considered the gold standard but requires stringent safety precautions.
1. Patient Preparation:
-
The patient must fast overnight.
-
The test must be conducted under the direct supervision of a physician, with intravenous glucose and hydrocortisone readily available.
-
An ECG should be performed and must be normal to proceed.
2. Dosing and Administration:
-
An indwelling intravenous cannula is inserted. A baseline blood sample is taken 30 minutes after insertion to allow cannulation-induced GH rise to subside.
-
A bolus of short-acting insulin (e.g., 0.1-0.15 U/kg body weight) is administered intravenously. The dose may be reduced in patients with suspected hypopituitarism.
3. Monitoring and Blood Sampling:
-
Blood glucose must be monitored closely to ensure adequate hypoglycemia (glucose <2.2 mmol/L or <40 mg/dL) is achieved, which is necessary for pituitary stimulation.
-
If adequate hypoglycemia is not achieved within 45 minutes, an additional insulin bolus may be administered.
-
Blood samples for serum GH are collected at baseline and at 15, 30, 45, 60, 90, and 120 minutes after insulin administration.
4. Interpretation:
-
The test is only valid if adequate hypoglycemia is achieved.
-
A peak GH response of ≤5.1 ng/mL is typically considered diagnostic for AGHD in adults.
Mandatory Visualizations
Mechanism of Action & Signaling Pathways
Macimorelin is an orally active ghrelin mimetic. It stimulates GH release by binding to the growth hormone secretagogue receptor (GHSR) in the pituitary and hypothalamus. This mimics the action of endogenous ghrellin, a natural hormone that regulates appetite and GH secretion.
The ITT works through a different physiological mechanism. Insulin-induced hypoglycemia acts as a potent stressor on the body. This stress stimulates the hypothalamus to release Growth Hormone-Releasing Hormone (GHRH), which in turn signals the anterior pituitary to secrete GH.
Caption: Signaling pathway for macimorelin-stimulated Growth Hormone (GH) release.
Caption: Physiological pathway for ITT-stimulated Growth Hormone (GH) release.
Experimental Workflow
The diagnostic workflow for AGHD involves careful patient selection, followed by a stimulation test. The choice between macimorelin and ITT often depends on patient safety, contraindications, and institutional resources.
Caption: Comparative diagnostic workflow for AGHD using macimorelin vs. ITT.
References
A Comparative Analysis of Macimorelin and Other Ghrelin Receptor Agonists for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of macimorelin with other prominent ghrelin receptor agonists, offering a valuable resource for researchers and professionals in drug development. The following sections detail the performance of these compounds, supported by experimental data, to facilitate informed decisions in therapeutic design and application.
Overview of Ghrelin Receptor Agonists
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone (GH) secretion. Its endogenous ligand is ghrelin. Synthetic ghrelin receptor agonists, or growth hormone secretagogues (GHSs), mimic the action of ghrelin and are being investigated for various therapeutic applications, including the diagnosis and treatment of growth hormone deficiency, cachexia, and gastroparesis. This comparison focuses on macimorelin and other key agonists: anamorelin, ibutamoren (MK-677), relamorelin, capromorelin, and ipamorelin.
Quantitative Performance Comparison
The following tables summarize the in vitro binding affinity and functional potency, as well as the pharmacokinetic profiles of macimorelin and its comparators. Data has been compiled from various preclinical and clinical studies. Direct comparisons should be made with caution as experimental conditions may have varied between studies.
Table 1: In Vitro Binding Affinity and Functional Potency at the Human Ghrelin Receptor (GHS-R1a)
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type for Potency |
| Macimorelin | Comparable to endogenous ghrelin[1][2] | Data not available | - |
| Anamorelin | 0.70[3] | 0.74[4] | Calcium Mobilization |
| Ibutamoren (MK-677) | ~7.24* | 1.3 | GH Release (rat pituitary cells) |
| Relamorelin | 0.42 ± 0.06 | 0.71 ± 0.09 | Calcium Mobilization |
| Capromorelin | Data not available for human receptor | 0.2 | Calcium Mobilization (rat receptor)[5] |
| Ipamorelin | Data not available | 214 (SC50) | GH Release (in vivo, human) |
| Ghrelin (endogenous) | 1.22 ± 0.17 | 4.2 ± 1.2 | Calcium Mobilization |
*Note: The Ki for Ibutamoren was calculated from a reported pKi of 8.14.
Table 2: Comparative Pharmacokinetic Profiles
| Compound | Administration Route | Half-life (t1/2) | Oral Bioavailability | Key Notes |
| Macimorelin | Oral | ~4.1 hours | Yes | Food (liquid meal) decreases Cmax and AUC by 55% and 49%, respectively. |
| Anamorelin | Oral | ~7 hours | Yes | Approved in Japan for cancer cachexia. |
| Ibutamoren (MK-677) | Oral | ~24 hours | Yes | Long-acting. |
| Relamorelin | Subcutaneous | ~1 hour | No | Peptide-based. |
| Capromorelin | Oral | Data not available | Yes | Approved for veterinary use to stimulate appetite in dogs. |
| Ipamorelin | Intravenous | ~2 hours | No | Peptide-based. |
Ghrelin Receptor Signaling Pathway
Ghrelin receptor activation initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological effects associated with ghrelin, such as growth hormone release and appetite stimulation.
Ghrelin receptor (GHS-R1a) signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a.
-
Incubation: The membranes are incubated in a multi-well plate with a constant concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-ghrelin) and varying concentrations of the unlabeled test compound (e.g., macimorelin).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the ghrelin receptor and elicit a downstream signaling event, specifically the release of intracellular calcium.
Methodology:
-
Cell Preparation: Cells stably expressing the human GHS-R1a are seeded into a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test compound are added to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
In Vivo Growth Hormone Release Assay
This assay evaluates the ability of a ghrelin receptor agonist to stimulate the release of growth hormone in a living organism.
Methodology:
-
Animal Model: The study is typically conducted in rats or healthy human volunteers.
-
Compound Administration: The test compound is administered, usually orally or via injection, at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after compound administration.
-
GH Measurement: The concentration of growth hormone in the plasma or serum is measured using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The time course of GH concentration is plotted for each dose, and pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to characterize the dose-response relationship.
Conclusion
Macimorelin is an orally active ghrelin receptor agonist with a binding affinity comparable to the endogenous ligand, ghrelin. It is one of several synthetic agonists developed with the aim of therapeutic intervention in conditions characterized by growth hormone deficiency or muscle wasting. The choice of a specific ghrelin receptor agonist for research or clinical development will depend on the desired pharmacokinetic profile, route of administration, and specific therapeutic application. This guide provides a foundational comparison to aid in this selection process. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative performance of these compounds.
References
- 1. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Diagnostic Accuracy of Macimorelin Acetate for Adult Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of macimorelin acetate with established diagnostic tests for adult growth hormone deficiency (AGHD), namely the insulin tolerance test (ITT) and the glucagon stimulation test (GST). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and utility of these diagnostic tools.
Executive Summary
This compound, an orally administered ghrelin receptor agonist, has emerged as a valuable tool for the diagnosis of AGHD.[1][2][3] Clinical trial data demonstrates its comparable diagnostic accuracy to the historical gold standard, the insulin tolerance test (ITT), with a more favorable safety profile.[4][5] This guide presents a detailed analysis of the diagnostic performance of this compound, ITT, and the glucagon stimulation test (GST), supported by experimental data and protocols.
Data Presentation: Diagnostic Accuracy
The following tables summarize the quantitative data on the diagnostic accuracy of this compound, the insulin tolerance test (ITT), and the glucagon stimulation test (GST) in diagnosing adult growth hormone deficiency (AGHD).
Table 1: this compound vs. Insulin Tolerance Test (ITT) - Pivotal Trial Data
| Parameter | This compound (GH Cut-off: 2.8 ng/mL) | Insulin Tolerance Test (ITT) (GH Cut-off: 5.1 ng/mL) | This compound (GH Cut-off: 5.1 ng/mL) | Insulin Tolerance Test (ITT) (GH Cut-off: 5.1 ng/mL) |
| Sensitivity | 87% | 97% | 92% | 97% |
| Specificity | 96% | 96% | 96% | 96% |
| Positive Agreement | 74.32% | N/A | 82% | N/A |
| Negative Agreement | 95.38% | N/A | 94% | N/A |
| Reproducibility | 97% | N/A | N/A | N/A |
Data from a multicenter, open-label, randomized, two-way crossover study comparing macimorelin with the ITT.
Table 2: Glucagon Stimulation Test (GST) - Diagnostic Accuracy
| Study | GH Cut-off (ng/mL) | Sensitivity | Specificity |
| Conceição F.L. et al. (2003) | 3.0 | 97% | 88% |
| Berg C, et al. | 2.5 | 95% | 79% |
| Hamrahian A.H. et al. | 1.0 | 92% | 100% |
Note: The diagnostic accuracy of the GST can be influenced by factors such as body mass index (BMI) and the presence of glucose intolerance. Lower cut-off points have been proposed for overweight or obese individuals.
Experimental Protocols
This compound Test
Objective: To assess the pituitary's capacity to secrete growth hormone (GH) in response to oral administration of this compound.
Procedure:
-
The patient should fast for at least eight hours prior to the test.
-
A single oral dose of macimorelin at 0.5 mg/kg body weight is administered.
-
Blood samples for GH measurement are collected at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
A peak GH concentration below the established cut-off point is indicative of AGHD. The FDA-approved cut-off is 2.8 ng/mL, though a cut-off of 5.1 ng/mL has also been shown to provide a good balance of sensitivity and specificity.
Insulin Tolerance Test (ITT)
Objective: To assess the GH and adrenocorticotropic hormone (ACTH) reserve by inducing hypoglycemia.
Procedure:
-
The patient must fast overnight.
-
An intravenous (IV) cannula is inserted for insulin administration and blood sampling.
-
Regular insulin (0.1-0.15 U/kg body weight) is administered intravenously to induce hypoglycemia (blood glucose <40 mg/dL or 2.2 mmol/L).
-
Blood samples for glucose, GH, and cortisol are collected at baseline and at 15-30 minute intervals for up to 120 minutes.
-
Close monitoring of the patient for symptoms of hypoglycemia is crucial, and intravenous glucose must be readily available to reverse hypoglycemia if necessary.
Glucagon Stimulation Test (GST)
Objective: To assess GH and ACTH reserve following the administration of glucagon.
Procedure:
-
The patient should fast overnight.
-
An IV cannula is placed for blood sampling.
-
A single intramuscular injection of glucagon (1.0 mg for patients ≤90 kg, 1.5 mg for patients >90 kg) is administered.
-
Blood samples for GH and glucose are drawn at baseline and at 30-minute intervals for up to 240 minutes.
-
Peak GH levels typically occur between 120 and 180 minutes.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow: this compound Test
References
A Comparative Guide to the Reproducibility of the Macimorelin Stimulation Test
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Adult Growth Hormone Deficiency (AGHD) relies on provocative testing to assess the pituitary's capacity to secrete growth hormone (GH). The choice of stimulation test is critical, with reproducibility being a key factor for accurate diagnosis and for monitoring treatment efficacy in clinical trials. This guide provides a comprehensive comparison of the reproducibility of the macimorelin stimulation test against its main alternatives, the insulin tolerance test (ITT) and the glucagon stimulation test (GST), supported by experimental data and detailed protocols.
Comparative Analysis of Reproducibility and Performance
The macimorelin stimulation test demonstrates a high degree of reproducibility. A substudy involving 33 patients who underwent repeat testing showed a reproducibility of 97%.[1] Another source reports a reproducibility of 94%.[2] In contrast, the insulin tolerance test (ITT), historically considered the gold standard, exhibits poor reproducibility of the GH response. Studies have reported a coefficient of variation (CV) for peak GH response to ITT ranging from 35% to 58% in healthy adults.[3] One study highlighted a significant gender difference, with a CV of 41% in men and 104% in women.[3] While the glucagon stimulation test (GST) is described as having good reproducibility, specific quantitative data, such as a coefficient of variation for the GH response in adults, is not as readily available in the literature.[4]
The macimorelin test also shows high evaluability, with 99% of tests being successfully completed and providing a result, compared to 82% for the ITT.
Table 1: Comparison of Quantitative Data for AGHD Stimulation Tests
| Parameter | Macimorelin Stimulation Test | Insulin Tolerance Test (ITT) | Glucagon Stimulation Test (GST) |
| Reproducibility | 94% - 97% | Poor (CV: 35% - 58% in healthy adults; 41% in men, 104% in women) | Good (Specific CV for GH response in adults not consistently reported) |
| Sensitivity | 87% (at 2.8 ng/mL cutoff) to 92% (at 5.1 ng/mL cutoff) | 96% (at 5.1 ng/mL cutoff) | Variable, dependent on GH cutoff and patient's BMI |
| Specificity | 96% | 92% (at 5.1 ng/mL cutoff) | Variable, dependent on GH cutoff and patient's BMI |
| Positive Agreement with ITT | 74.32% (at 2.8 ng/mL cutoff) to 82% (at 5.1 ng/mL cutoff) | N/A (Reference Standard) | Data not directly comparable |
| Negative Agreement with ITT | 95.38% (at 2.8 ng/mL cutoff) to 94% (at 5.1 ng/mL cutoff) | N/A (Reference Standard) | Data not directly comparable |
| Evaluable Tests | 99% | 82% | Generally high, but can be affected by factors like hyperglycemia |
Experimental Protocols
Accurate and reproducible results are contingent on strict adherence to standardized experimental protocols. Below are the detailed methodologies for the macimorelin stimulation test, the insulin tolerance test, and the glucagon stimulation test.
Table 2: Detailed Experimental Protocols for AGHD Stimulation Tests
| Step | Macimorelin Stimulation Test | Insulin Tolerance Test (ITT) | Glucagon Stimulation Test (GST) |
| Patient Preparation | - Fasting for at least 8 hours prior to the test. - Water intake is permitted. | - Fasting overnight. - Adequate replacement of other deficient pituitary hormones. | - Fasting overnight. - Contraindicated in malnourished patients or those who have not eaten for >48 hours. |
| Contraindications | - Known hypersensitivity to macimorelin. | - History of seizures or cardiovascular disease. - Elderly patients. | - Severe fasting hyperglycemia (>180 mg/dL). |
| Dosage and Administration | - Single oral dose of 0.5 mg/kg body weight. | - Intravenous administration of regular insulin (0.1 U/kg; may be increased to 0.15 U/kg in obese patients). | - Intramuscular injection of glucagon (1.0 mg for patients ≤90 kg; 1.5 mg for patients >90 kg). |
| Blood Sampling (for GH) | - Baseline (0 minutes), and at 30, 45, 60, and 90 minutes post-administration. | - Baseline (0 minutes), and at 15, 30, 60, 90, and 120 minutes post-administration. | - Baseline (0 minutes), and every 30 minutes for 4 hours. |
| Monitoring | - Standard clinical monitoring. | - Close medical supervision is mandatory. - Frequent capillary blood glucose monitoring to ensure hypoglycemia (glucose <40 mg/dL or 2.2 mmol/L) is achieved and to manage symptomatic hypoglycemia. | - Monitoring for nausea and potential late-onset hypoglycemia. |
| Diagnostic Cutoff (Peak GH) | - ≤2.8 ng/mL (FDA approved). - A cutoff of 5.1 ng/mL can provide an excellent balance between sensitivity and specificity. | - Generally ≤5.1 ng/mL. | - BMI-dependent: - ≤3.0 µg/L for BMI <25 kg/m ² and high pretest probability for BMI 25-30 kg/m ². - ≤1.0 µg/L for BMI >30 kg/m ² and low pretest probability for BMI 25-30 kg/m ². |
| Test Duration | Approximately 90 minutes. | Approximately 120 minutes. | 3 to 4 hours. |
Mechanism of Action and Signaling Pathway
Macimorelin is an orally active ghrelin mimetic that stimulates the secretion of growth hormone. It acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, which is present in the pituitary gland and hypothalamus.
Figure 1: Experimental workflow of the macimorelin stimulation test.
The binding of macimorelin to GHSR in the anterior pituitary gland triggers a signaling cascade that results in the synthesis and release of growth hormone. This mechanism mimics the action of endogenous ghrelin, a key regulator of GH secretion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Differences in reproducibility and peak growth hormone responses to repeated testing with various stimulators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
A Head-to-Head Comparison of Macimorelin and Glucagon Stimulation Tests for the Diagnosis of Growth Hormone Deficiency
For researchers, scientists, and drug development professionals, the accurate diagnosis of Growth Hormone Deficiency (GHD) is a critical step in clinical assessment and therapeutic intervention. This guide provides an objective comparison of two prominent diagnostic methods: the macimorelin stimulation test and the glucagon stimulation test, supported by experimental data and detailed protocols.
The insulin tolerance test (ITT) has traditionally been the gold standard for diagnosing GHD; however, its potential for inducing severe hypoglycemia has necessitated the development of safer alternatives.[1] Macimorelin, an orally administered ghrelin agonist, and the glucagon stimulation test (GST) have emerged as viable options.[2] This guide delves into a comprehensive comparison of their performance, protocols, and underlying mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data for the macimorelin and glucagon stimulation tests, providing a clear comparison of their diagnostic accuracy and procedural characteristics.
Table 1: Diagnostic Accuracy
| Parameter | Macimorelin Stimulation Test | Glucagon Stimulation Test | Comparator |
| Sensitivity | 87% (at 2.8 ng/mL cutoff)[1] | Optimal sensitivity with a GH cut-point of 3 µg/L[3] | Insulin Tolerance Test (ITT) |
| 92% (at 5.1 ng/mL cutoff)[1] | |||
| Specificity | 96% (at 2.8 ng/mL cutoff) | Optimal specificity with a GH cut-point of 3 µg/L | Insulin Tolerance Test (ITT) |
| 96% (at 5.1 ng/mL cutoff) | |||
| Positive Agreement with ITT | 74.32% (macimorelin cutoff 2.8 ng/mL, ITT cutoff 5.1 ng/mL) | Not directly reported in a head-to-head comparison. | Insulin Tolerance Test (ITT) |
| 82% (at 5.1 ng/mL cutoff for both) | |||
| Negative Agreement with ITT | 95.38% (macimorelin cutoff 2.8 ng/mL, ITT cutoff 5.1 ng/mL) | Not directly reported in a head-to-head comparison. | Insulin Tolerance Test (ITT) |
| 94% (at 5.1 ng/mL cutoff for both) | |||
| Reproducibility | 97% | Data not available in the provided results. | Retesting |
Table 2: Test Characteristics
| Characteristic | Macimorelin Stimulation Test | Glucagon Stimulation Test |
| Administration | Oral solution | Intramuscular injection |
| Dosage | 0.5 mg/kg body weight | 1.0 mg (if body weight ≤ 90 kg) or 1.5 mg (if body weight > 90 kg) |
| Test Duration | Approximately 90 minutes | 3 to 4 hours |
| Blood Sampling | Baseline, 30, 45, 60, 90 minutes post-administration | Baseline, then every 30-60 minutes for up to 4 hours (e.g., 0, 30, 60, 90, 120, 150, 180, 210, 240 mins) |
| Common Side Effects | Dysgeusia (altered taste) | Nausea, vomiting, headache |
| Contraindications | Concomitant use of drugs that prolong the QT interval | Malnourished patients, severe fasting hyperglycemia |
Experimental Protocols
A detailed understanding of the experimental protocols is essential for the replication and interpretation of study results.
Macimorelin Stimulation Test Protocol
The macimorelin test is an oral procedure designed to be more convenient and less invasive than other GHD diagnostic tests.
Patient Preparation:
-
Patients should fast for at least 8 hours overnight before the test.
-
Water can be consumed during the fasting period.
-
Discontinuation of certain medications may be required prior to the test; consult specific study protocols.
Procedure:
-
A baseline blood sample is collected.
-
Macimorelin is administered orally as a solution at a dose of 0.5 mg/kg of body weight.
-
Blood samples for growth hormone (GH) measurement are collected at 30, 45, 60, and 90 minutes after administration.
Interpretation:
-
A peak GH concentration is determined from the collected samples.
-
A peak GH level of less than 2.8 ng/mL is a common diagnostic cutoff for adult GHD, though a cutoff of 5.1 ng/mL may also be used to balance sensitivity and specificity.
Glucagon Stimulation Test Protocol
The glucagon stimulation test is an established alternative to the ITT, particularly when the latter is contraindicated.
Patient Preparation:
-
Patients must fast overnight for at least 8 hours.
-
Adequate carbohydrate intake is recommended on the day preceding the test.
Procedure:
-
An intravenous cannula is inserted for blood sampling.
-
A baseline blood sample is drawn.
-
Glucagon is administered via intramuscular injection. The standard dose is 1.0 mg for individuals weighing 90 kg or less, and 1.5 mg for those weighing more than 90 kg.
-
Blood samples for GH and glucose measurement are collected at regular intervals, typically every 30 to 60 minutes, for a total duration of 3 to 4 hours.
Interpretation:
-
The peak GH response is determined from the series of blood samples.
-
A peak GH level of less than 3 µg/L is generally considered indicative of GHD in adults, although this cutoff may be adjusted based on factors like body mass index (BMI).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and procedural steps can aid in a deeper understanding of these diagnostic tests.
Signaling Pathways
Experimental Workflows
Concluding Comparison
Both the macimorelin and glucagon stimulation tests serve as valuable tools in the diagnosis of GHD, each with a distinct profile of advantages and limitations.
Macimorelin offers a significant advantage in terms of patient convenience and tolerability. Its oral administration, shorter duration, and fewer required blood draws make it a less burdensome procedure for patients and healthcare providers alike. The robust diagnostic accuracy, with high sensitivity and specificity comparable to the ITT, further strengthens its clinical utility. The mechanism of action, directly targeting the ghrelin receptor, is well-defined.
The glucagon stimulation test , while a long-standing and reliable alternative to the ITT, presents several challenges. The intramuscular injection can be uncomfortable, and the longer duration of the test, coupled with a higher incidence of side effects like nausea and vomiting, can impact patient experience. The mechanism of GH release is not as clearly elucidated as that of macimorelin. Furthermore, its diagnostic accuracy can be influenced by factors such as BMI, sometimes necessitating adjusted cut-off values.
References
A Comparative Guide to Macimorelin Test Results: Cross-Validation with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the macimorelin test for Adult Growth Hormone Deficiency (AGHD) with the analytical validation of its results using mass spectrometry. While the macimorelin test has been clinically validated against the insulin tolerance test (ITT) using immunoassays, this guide explores the potential for enhanced accuracy and specificity through cross-validation with mass spectrometry.
The macimorelin test offers a safer and more convenient alternative for diagnosing AGHD. Macimorelin, an oral ghrelin agonist, stimulates the pituitary gland to release growth hormone (GH). The subsequent measurement of GH levels determines the pituitary's functional capacity. Standard clinical validation of this test has relied on immunoassays to quantify GH levels. However, the inherent variability among different immunoassay platforms can impact the interpretation of results.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a reference method for hormone quantification due to its high specificity and accuracy. It can distinguish between different GH isoforms, which can be a limitation for some immunoassays. This guide delves into the methodologies of both approaches and discusses the importance of cross-validation for ensuring the highest level of confidence in diagnostic testing and clinical research.
Comparative Analysis of Methodologies
The diagnosis of AGHD using the macimorelin test involves the administration of macimorelin followed by the measurement of stimulated GH concentrations. The key difference lies in the analytical technique used for GH quantification.
| Feature | Immunoassay | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | Can be variable depending on antibody cross-reactivity with GH isoforms and binding proteins | High, capable of distinguishing between different GH isoforms |
| Accuracy | Prone to inter-assay variability and interference | Considered a reference method for accuracy |
| Throughput | High, suitable for routine clinical testing | Lower, more complex workflow |
| Cost | Generally lower per sample | Higher initial instrument cost and operational complexity |
| Current Use in Macimorelin Test | Primary method used in clinical validation studies | Not yet established as a routine method for this test |
Experimental Protocols
Macimorelin Stimulation Test Protocol
The following protocol is based on the established clinical trial design for the macimorelin test.
-
Patient Preparation: The patient should fast for at least 8 hours before the test.
-
Dosage and Administration: A single oral dose of macimorelin (0.5 mg/kg body weight) is administered.
-
Blood Sampling: Venous blood samples are collected at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
Sample Processing: Serum is separated from the blood samples and stored frozen until analysis.
-
GH Measurement: Serum GH concentrations are measured using a validated immunoassay.
-
Interpretation of Results: A peak GH concentration below a validated cut-off value (e.g., 2.8 ng/mL) is indicative of AGHD.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for GH Measurement
This is a general protocol for the quantification of serum GH using LC-MS/MS, which can be adapted for analyzing samples from a macimorelin test.
-
Sample Preparation:
-
Protein Precipitation: Serum proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
Enzymatic Digestion: The protein pellet is resolubilized and digested with a specific protease (e.g., trypsin) to generate peptide fragments.
-
Solid-Phase Extraction (SPE): The resulting peptide mixture is cleaned up and concentrated using SPE.
-
-
LC Separation: The extracted peptides are separated using a reversed-phase liquid chromatography column.
-
MS/MS Detection:
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Specific peptide precursor ions are selected and fragmented.
-
The resulting fragment ions are detected and quantified.
-
-
Data Analysis: The concentration of GH is determined by comparing the signal of the target peptides to that of a stable isotope-labeled internal standard.
Signaling Pathway and Experimental Workflows
Macimorelin's Mechanism of Action
Macimorelin acts as a ghrelin receptor agonist, stimulating the release of growth hormone from the pituitary gland.
Figure 1: Macimorelin Signaling Pathway
Comparative Workflow: Immunoassay vs. Mass Spectrometry
This diagram illustrates the distinct workflows for measuring GH levels following macimorelin administration.
Figure 2: GH Measurement Workflows
Discussion and Future Directions
The macimorelin test represents a significant advancement in the diagnosis of AGHD, offering a patient-friendly alternative to the ITT.[2][3] The clinical validation of this test has been robustly performed using established immunoassay methods. However, the well-documented variability among different GH immunoassays highlights the need for a "gold standard" analytical method to ensure the highest accuracy in clinical diagnostics and research.
Mass spectrometry, with its superior specificity and accuracy, has the potential to serve as this reference method. Cross-validation of macimorelin test results with mass spectrometry would provide a more precise understanding of the true GH response to macimorelin stimulation. This could lead to a refinement of diagnostic cut-off values and a better understanding of the clinical utility of the test in various patient populations.
While direct comparative studies are currently lacking, the existing literature strongly supports the value of mass spectrometry in resolving discrepancies observed with immunoassays for GH measurement. Future research should focus on conducting head-to-head comparisons of immunoassay and mass spectrometry for the analysis of samples from macimorelin stimulation tests. Such studies would be invaluable for establishing a new benchmark for accuracy in the diagnosis of AGHD.
References
A Head-to-Head Comparison: Macimorelin vs. GHRH-Arginine Test for Adult Growth Hormone Deficiency Diagnosis
For researchers, scientists, and drug development professionals, the accurate diagnosis of Adult Growth Hormone Deficiency (AGHD) is a critical step in patient management and clinical trial enrollment. The choice of a stimulation test is pivotal, balancing diagnostic accuracy with patient safety and convenience. This guide provides an objective comparison of the orally administered macimorelin test and the intravenous GHRH-arginine test, supported by experimental data, detailed protocols, and pathway visualizations.
The diagnosis of AGHD often requires a provocative test to stimulate and measure the pituitary gland's ability to secrete growth hormone (GH). For years, the GHRH-arginine test has been a standard, but the advent of the oral ghrelin mimetic, macimorelin, presents a paradigm shift in diagnostic approaches. This guide delves into the comparative efficacy, safety, and procedural nuances of these two tests.
Diagnostic Accuracy: A Tale of Two Stimuli
A key multicenter, open-label study directly compared the diagnostic accuracy of oral macimorelin with the GHRH-arginine test in patients with AGHD and healthy controls. While the study was impacted by the discontinuation of the GHRH analog in the United States, a subgroup of subjects completed both tests, providing valuable comparative data.[1][2][3][4][5]
The macimorelin test demonstrated high sensitivity and specificity for diagnosing AGHD. In a broader study population, a GH cutoff of 2.7 ng/mL for the macimorelin test yielded an 82% sensitivity and 92% specificity. For the subgroup that underwent both tests, macimorelin showed a comparable, if not slightly better, discriminatory ability than the GHRH-arginine test. The area under the receiver operating characteristic curve (ROC AUC) was 0.99 for macimorelin and 0.94 for the GHRH-arginine test (P = .29), indicating excellent diagnostic accuracy for both, with a trend favoring macimorelin.
It is important to note that peak GH levels in response to stimulation are inversely associated with body mass index (BMI). Studies have suggested that using BMI-specific cut-points can improve the diagnostic accuracy of these tests. For the macimorelin test, using separate cut-points of 6.8 ng/mL for non-obese and 2.7 ng/mL for obese individuals reduced the misclassification rate.
| Parameter | Macimorelin Test | GHRH-Arginine Test | Reference |
| Optimal GH Cut-point | 2.7 ng/mL | BMI-dependent: <25 kg/m ²: ≤11.0 mcg/L; 25-29.9 kg/m ²: ≤8.0 mcg/L; ≥30 kg/m ²: ≤4.0 mcg/L | |
| Sensitivity | 82% (at 2.7 ng/mL cut-point) | Not explicitly stated in a single value across studies | |
| Specificity | 92% (at 2.7 ng/mL cut-point) | Not explicitly stated in a single value across studies | |
| ROC AUC | 0.99 | 0.94 | |
| Misclassification Rate | 13% (reduced to 11% with BMI-adjusted cut-points) | Not explicitly stated |
Safety and Tolerability: A Clear Advantage for Oral Administration
The safety profiles of the two tests differ significantly, largely due to their routes of administration. Macimorelin, being an oral solution, is generally well-tolerated. The most frequently reported adverse event is dysgeusia (unpleasant taste). One serious adverse event of asymptomatic QT interval prolongation has been reported.
The GHRH-arginine test, requiring intravenous administration, can be associated with more systemic side effects. Facial flushing is a common reaction to GHRH, and some patients may experience paraesthesia, nausea, or an abnormal taste sensation.
| Adverse Event | Macimorelin Test | GHRH-Arginine Test | Reference |
| Common | Dysgeusia (unpleasant taste) | Facial flushing | |
| Less Common | - | Paraesthesia, nausea, abnormal taste sensation | |
| Serious | Asymptomatic QT interval prolongation (rare) | Not commonly reported |
Crucially, a majority of subjects who underwent both tests expressed a preference for the macimorelin test, highlighting its greater convenience and tolerability.
Experimental Protocols
Macimorelin Test Protocol
The macimorelin test is an oral procedure performed after an overnight fast.
-
Patient Preparation: The patient should fast for at least 8 hours overnight. Morning medications can be taken with water.
-
Dosing: A single oral dose of macimorelin at 0.5 mg/kg body weight is administered. The granules are reconstituted in water to form a solution.
-
Administration: The patient drinks the entire volume of the macimorelin solution within 30 seconds.
-
Blood Sampling: Venous blood samples for serum GH measurement are collected at baseline (before administration) and at 30, 45, 60, and 90 minutes after administration.
-
Interpretation: A peak GH concentration is determined from the collected samples. A peak GH level of ≤ 2.8 µg/L is generally considered diagnostic of AGHD.
GHRH-Arginine Test Protocol
The GHRH-arginine test is an intravenous procedure also performed after an overnight fast.
-
Patient Preparation: The patient should fast overnight. An intravenous cannula is placed for drug administration and blood sampling.
-
Dosing and Administration:
-
GHRH is administered as an intravenous bolus injection at a dose of 1 mcg/kg body weight.
-
This is immediately followed by an intravenous infusion of L-arginine hydrochloride (0.5 g/kg, up to a maximum of 30 g) over 30 minutes.
-
-
Blood Sampling: Venous blood samples for serum GH measurement are collected at baseline and typically at 30, 60, 90, and 120 minutes after the start of the infusion.
-
Interpretation: The peak GH concentration is determined. The diagnostic cut-off is often stratified by BMI.
Visualizing the Mechanisms of Action
To understand the fundamental differences in how these tests stimulate GH secretion, it is essential to visualize their respective signaling pathways.
In the GHRH-arginine test, administered GHRH directly stimulates the somatotroph cells in the anterior pituitary to release GH. Simultaneously, arginine is thought to potentiate this effect by inhibiting the release of somatostatin, a hormone that normally suppresses GH secretion.
Macimorelin is an orally active ghrelin mimetic. After administration, it binds to and activates the growth hormone secretagogue receptor 1a (GHSR-1a) in the pituitary and hypothalamus. This stimulation leads to the secretion of GH.
Experimental Workflow Comparison
The procedural differences between the two tests have significant implications for clinical practice, impacting patient comfort, staff time, and resource allocation.
The macimorelin test offers a significantly less invasive and shorter procedure compared to the GHRH-arginine test. The oral administration of macimorelin eliminates the need for intravenous cannulation, which can be a source of anxiety and discomfort for patients. The duration of the macimorelin test is approximately 90 minutes, whereas the GHRH-arginine test extends to at least 120 minutes.
Conclusion
Both macimorelin and the GHRH-arginine test are effective provocative tests for the diagnosis of adult growth hormone deficiency. However, macimorelin presents several distinct advantages. Its oral route of administration, favorable safety profile, and shorter test duration contribute to improved patient convenience and preference. The diagnostic accuracy of macimorelin is comparable, and potentially superior, to that of the GHRH-arginine test. For researchers, scientists, and drug development professionals, the macimorelin test represents a robust, patient-centric, and efficient tool for the diagnosis of AGHD, which may streamline clinical trial recruitment and enhance the overall patient experience. The choice between these tests will ultimately depend on local availability, cost, and specific clinical circumstances, but the evidence suggests a strong case for the adoption of macimorelin as a primary diagnostic modality.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Growth Hormone Response to L-Arginine Alone and Combined with Different Doses of Growth Hormone-Releasing Hormone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Arginine and growth hormone secretion [yffoodingredients.com]
- 4. What is the mechanism of Macimorelin Acetate? [synapse.patsnap.com]
- 5. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Macimorelin and Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of macimorelin with other orally active growth hormone (GH) secretagogues, focusing on their performance, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of ghrelin receptor agonists.
Introduction to Growth Hormone Secretagogues
Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the pituitary gland to release growth hormone. A significant subset of these are ghrelin receptor agonists, which mimic the action of the endogenous hormone ghrelin. Ghrelin, often termed the "hunger hormone," plays a crucial role in regulating appetite and energy balance, and also powerfully stimulates GH secretion.[1][2] Orally active GHSs represent a convenient alternative to injectable agents for both diagnostic and therapeutic applications. This guide focuses on a head-to-head comparison of three prominent oral ghrelin receptor agonists: macimorelin, anamorelin, and capromorelin.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
Macimorelin, anamorelin, and capromorelin are all orally bioavailable, small-molecule agonists of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][3][4] Activation of this G protein-coupled receptor (GPCR) in the hypothalamus and pituitary gland initiates a signaling cascade that results in the secretion of growth hormone.
The binding of a ghrelin agonist to GHS-R1a primarily activates the Gαq/11 subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular calcium concentration is a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH into the bloodstream.
The GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, leading to the modulation of other signaling pathways, including the inhibition of adenylyl cyclase and the activation of the RhoA kinase pathway. Furthermore, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and modulation of downstream signaling.
Head-to-Head Comparison: Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials for macimorelin, anamorelin, and capromorelin. It is important to note that direct head-to-head comparative trials involving all three agents are limited. The data presented is compiled from separate studies, and therefore, direct comparisons should be made with caution, considering the differences in study design, patient populations, and methodologies.
Efficacy Data
| Parameter | Macimorelin | Anamorelin | Capromorelin |
| Indication Studied | Diagnosis of Adult GH Deficiency (AGHD), Cancer Cachexia | Cancer Anorexia-Cachexia Syndrome (CACS) | Frailty in older adults |
| Dosage | 0.5 mg/kg, single oral dose (AGHD diagnosis); 0.5 or 1.0 mg/kg daily for 1 week (cachexia) | 50 mg or 100 mg daily | 3 mg or 10 mg, once or twice daily |
| Peak GH Concentration | In AGHD patients: 2.36 ± 5.69 ng/mL; In healthy controls: 17.71 ± 19.11 ng/mL. In healthy adults, a 0.5 mg/kg dose resulted in a mean Cmax of 31.9 ng/mL. | Significant increase at all time points from 0.5-4 hours post-dose. | A rise in peak nocturnal GH was observed, with the greatest response at the least frequent dosing schedules. |
| Change in IGF-1 | No significant rise after a single dose in AGHD diagnostic study. In a 1-week cachexia study, no significant increase was observed. | Significant increase of 54.09 ng/mL with anamorelin vs. -3.56 ng/mL for placebo. | A sustained, dose-related increase in IGF-1 concentrations was observed in all active treatment groups. |
| Change in Body Weight | In a 1-week cachexia study, a non-significant numerical improvement was observed compared to placebo. | Significant increase of 0.77 kg vs. -0.33 kg for placebo over 3 days. In a 12-week study, an increase of 1.38 kg in lean body mass vs. -0.17 kg for placebo was reported. | At 6 months, a 1.4 kg increase in body weight vs. a 0.2 kg decrease for placebo. Lean body mass increased by 1.4 kg vs. 0.3 kg for placebo. |
Safety and Tolerability Profile
| Adverse Event Profile | Macimorelin | Anamorelin | Capromorelin |
| Common Adverse Events | Dysgeusia (taste disturbance), headache, dizziness, fatigue, nausea. | Hyperglycemia, nausea, dizziness. | Fatigue, insomnia, small increases in fasting glucose and HbA1c. |
| Serious Adverse Events | One report of asymptomatic QT interval prolongation that resolved spontaneously. No serious adverse events were reported in a cancer cachexia study. | Most adverse events were mild; no patients withdrew from a pilot study due to AEs. | No significant differences in common GH-related adverse events like edema, arthralgias, or carpal tunnel syndrome compared to placebo. |
| Cardiovascular Safety | Can cause an increase of about 11 msec in the corrected QT (QTc) interval. | Data on cardiovascular safety is less specifically detailed in the provided search results. | No significant cardiovascular safety signals were reported in a study in older adults. |
| Metabolic Effects | Generally well-tolerated with no major metabolic disturbances reported in short-term studies. | Can cause hyperglycemia. | Small increases in fasting glucose, glycosylated hemoglobin, and indices of insulin resistance were observed. |
Experimental Protocols for Key Experiments
Detailed methodologies for the administration and assessment of GH stimulation tests are crucial for the accurate diagnosis of GH deficiency.
Macimorelin Stimulation Test
Objective: To assess the pituitary's capacity to secrete GH in response to oral macimorelin administration for the diagnosis of Adult Growth Hormone Deficiency (AGHD).
Protocol:
-
Patient Preparation: The patient should fast for at least 8 hours overnight before the test. Water is permitted.
-
Dosage and Administration:
-
The patient's body weight is measured.
-
A single oral dose of macimorelin at 0.5 mg/kg is prepared by reconstituting the powder in water.
-
The calculated volume of the macimorelin solution is administered to the patient, who should drink the entire amount within 30 seconds.
-
-
Blood Sampling:
-
An intravenous (IV) cannula is inserted for serial blood sampling.
-
Blood samples for serum GH measurement are collected at baseline (0 minutes) and at 30, 45, 60, and 90 minutes post-administration.
-
-
Interpretation:
-
The peak serum GH concentration is determined from the collected samples.
-
A peak GH level of ≤ 2.8 ng/mL is diagnostic for AGHD. A higher cutoff of 5.1 ng/mL may be considered in patients with a high pre-test probability of the disease.
-
Insulin Tolerance Test (ITT)
Objective: To assess the integrity of the hypothalamic-pituitary-adrenal axis and GH secretion by inducing hypoglycemia. It is considered the "gold standard" for diagnosing AGHD.
Protocol:
-
Patient Preparation: The patient must fast overnight. This test carries a risk of severe hypoglycemia and should be conducted under medical supervision.
-
Procedure:
-
An IV line is inserted for insulin administration and blood sampling.
-
A baseline blood sample is taken.
-
Regular insulin (0.05-0.15 U/kg) is administered as an IV bolus.
-
Blood glucose is monitored closely to ensure adequate hypoglycemia (blood glucose < 40 mg/dL or 2.2 mmol/L) is achieved.
-
-
Blood Sampling:
-
Blood samples for GH and cortisol are collected at baseline and typically at 15, 30, 45, 60, 90, and 120 minutes after insulin injection.
-
-
Interpretation:
-
A peak GH response of < 5.1 ng/mL in the presence of adequate hypoglycemia is diagnostic of AGHD.
-
GHRH-Arginine Test
Objective: To stimulate GH secretion through the synergistic action of Growth Hormone-Releasing Hormone (GHRH) and arginine.
Protocol:
-
Patient Preparation: The patient should fast overnight.
-
Procedure:
-
An IV cannula is placed for infusions and blood sampling.
-
A baseline blood sample is collected.
-
GHRH (1.0 µg/kg) is administered as an IV bolus.
-
This is immediately followed by an intravenous infusion of arginine hydrochloride (0.5 g/kg, up to a maximum of 30g) over 30 minutes.
-
-
Blood Sampling:
-
Blood samples for GH measurement are taken at baseline and at 30, 60, 90, and 120 minutes after the start of the arginine infusion.
-
-
Interpretation:
-
The peak GH response is determined. Cut-off values for diagnosing AGHD can vary depending on factors like Body Mass Index (BMI).
-
Conclusion
Macimorelin, anamorelin, and capromorelin are all orally active ghrelin receptor agonists that stimulate growth hormone secretion. Macimorelin is approved for the diagnosis of adult GH deficiency and has demonstrated a favorable safety profile and diagnostic accuracy comparable to the insulin tolerance test. Anamorelin has shown efficacy in increasing body weight and lean body mass in patients with cancer anorexia-cachexia syndrome. Capromorelin has been studied in older adults with frailty and has been shown to increase lean body mass and improve physical function.
The choice of a specific GH secretagogue for research or clinical development will depend on the target indication, desired clinical endpoint, and safety considerations. Macimorelin's established diagnostic utility, anamorelin's demonstrated anabolic effects in cachexia, and capromorelin's potential in addressing frailty highlight the distinct therapeutic niches for these compounds. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their efficacy and safety profiles.
References
- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capromorelin promotes weight gain in cats with unintended weight loss: a randomized, masked, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current evidence on the impact of medication optimization or pharmacological interventions on frailty or aspects of frailty: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Macimorelin: A Paradigm Shift in Diagnosing Adult Growth Hormone Deficiency Across Diverse Patient Populations
A comprehensive analysis of macimorelin's efficacy reveals a favorable profile compared to traditional growth hormone stimulation tests, offering a simpler, safer, and reliable diagnostic option for a broad range of adult patients suspected of Growth Hormone Deficiency (AGHD). This guide provides an in-depth comparison of macimorelin with established alternatives, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.
Adult Growth Hormone Deficiency is a condition characterized by a range of symptoms including altered body composition, reduced physical performance, and impaired quality of life.[1] Its diagnosis requires biochemical confirmation through provocative testing, as random GH measurements are often misleading.[2][3] For years, the Insulin Tolerance Test (ITT) has been the gold standard for diagnosing AGHD.[3] However, the ITT is labor-intensive, can induce severe hypoglycemia, and is contraindicated in many patients, including the elderly and those with cardiovascular disease or a history of seizures.[2] This has driven the need for safer and more convenient alternatives like the Glucagon Stimulation Test (GST), the Growth Hormone-Releasing Hormone (GHRH) plus Arginine test, and the orally administered ghrelin agonist, macimorelin.
Comparative Efficacy of Macimorelin
Macimorelin, an oral ghrelin receptor agonist, stimulates the secretion of growth hormone from the pituitary gland. Clinical trials have demonstrated its efficacy and safety, positioning it as a strong alternative to the ITT and other stimulation tests.
A pivotal multicenter, open-label, randomized, two-way crossover study directly compared the diagnostic accuracy of macimorelin to the ITT in adults with a high, intermediate, and low likelihood of AGHD, as well as in healthy controls. The results, summarized in the table below, highlight the comparable performance of macimorelin.
| Diagnostic Test | GH Cut-off (ng/mL) | Sensitivity | Specificity | Positive Agreement with ITT | Negative Agreement with ITT |
| Macimorelin | 2.8 | 87% | 96% | 74.32% | 95.38% |
| Macimorelin | 5.1 | 92% | 96% | 82% | 94% |
| Insulin Tolerance Test (ITT) | 5.1 | - | - | - | - |
Table 1: Diagnostic Performance of Macimorelin vs. Insulin Tolerance Test (ITT). Data from Garcia et al. (2018).
A post-hoc analysis of this pivotal trial further established that the diagnostic performance of macimorelin is not significantly affected by age, sex, or Body Mass Index (BMI) within the studied ranges (age 18-66 years, BMI < 40 kg/m ²).
In a separate study comparing macimorelin to the GHRH + arginine test, macimorelin demonstrated comparable, if not slightly better, diagnostic accuracy. With a GH cut-point of 2.7 ng/mL, macimorelin showed 82% sensitivity and 92% specificity. The study also highlighted that, similar to the GHRH + arginine test, the peak GH response to macimorelin can be influenced by BMI.
While direct head-to-head clinical trials comparing the diagnostic accuracy of macimorelin with the GST are limited, a pilot study in the UK suggests that the macimorelin test is significantly better tolerated by patients and is less resource-intensive than the GST. Patients reported higher satisfaction with the macimorelin test, and the shorter duration of the test allowed for more efficient use of clinical resources.
Performance in Specific Patient Populations
Geriatric Patients: While the pivotal trials for macimorelin included patients up to 66 years of age, specific data on a geriatric population (typically defined as >65 or >70 years) is limited. However, the established safety profile of macimorelin, particularly the avoidance of hypoglycemia, makes it a theoretically advantageous option for older adults in whom the ITT is often contraindicated.
Obese Patients: The GHRH + arginine test and the GST have been shown to be influenced by BMI, often requiring adjusted GH cut-off points for obese individuals. In contrast, post-hoc analyses of macimorelin clinical trials have indicated that its diagnostic performance remains robust in individuals with a BMI up to 40 kg/m ², without the need for BMI-adjusted cut-offs.
Diabetic Patients: The pivotal macimorelin trial excluded patients with poorly controlled diabetes (HbA1c > 8%). Therefore, data on the efficacy and safety of macimorelin in this patient population is limited. Given that macimorelin does not induce hypoglycemia, it presents a potentially safer alternative to the ITT for patients with well-controlled diabetes. However, further research is needed to establish its diagnostic accuracy in this specific subgroup.
Experimental Protocols
Detailed methodologies for the key diagnostic tests are crucial for reproducibility and accurate interpretation of results.
Macimorelin Stimulation Test:
-
Patient Preparation: Patients should fast for at least 8 hours before the test.
-
Dosage and Administration: Macimorelin is administered orally as a single dose of 0.5 mg/kg body weight.
-
Blood Sampling: Venous blood samples for GH measurement are collected at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
Interpretation: A peak GH concentration below the established cut-off point (e.g., 2.8 ng/mL or 5.1 ng/mL) is indicative of AGHD.
Insulin Tolerance Test (ITT):
-
Patient Preparation: Patients should fast overnight.
-
Procedure: An intravenous line is inserted for blood sampling and insulin administration. Regular insulin (0.05-0.15 U/kg) is injected intravenously to induce hypoglycemia (blood glucose <40 mg/dL or 2.2 mmol/L).
-
Blood Sampling: Blood samples for glucose and GH are collected at baseline and every 15-30 minutes for 2 hours.
-
Interpretation: A peak GH response below 5.1 ng/mL in the presence of adequate hypoglycemia is diagnostic of AGHD.
Glucagon Stimulation Test (GST):
-
Patient Preparation: Patients should fast overnight.
-
Procedure: 1.0 to 1.5 mg of glucagon is administered intramuscularly.
-
Blood Sampling: Blood samples for GH are collected at baseline and every 30 minutes for 3 to 4 hours.
-
Interpretation: Peak GH cut-offs are often stratified by BMI. For example, a peak GH of <3 ng/mL for normal weight individuals and <1 ng/mL for obese individuals may be used.
GHRH + Arginine Test:
-
Patient Preparation: Patients should fast overnight.
-
Procedure: GHRH (1 µg/kg) is administered as an intravenous bolus, followed by an intravenous infusion of arginine (0.5 g/kg, up to 30g) over 30 minutes.
-
Blood Sampling: Blood samples for GH are collected at baseline and at 30, 60, 90, and 120 minutes.
-
Interpretation: BMI-dependent cut-offs are recommended, for instance, <11.0 µg/L for a BMI <25 kg/m ², <8.0 µg/L for a BMI of 25-30 kg/m ², and <4.0 µg/L for a BMI >30 kg/m ².
Visualizing the Diagnostic Landscape
To better understand the mechanisms and workflows, the following diagrams are provided.
Ghrelin/Macimorelin Signaling Pathway
AGHD Diagnostic Workflow Comparison
References
Navigating the Nuances of Adult Growth Hormone Deficiency Diagnosis: A Comparative Guide to Macimorelin and Alternative Stimulation Tests
For researchers, scientists, and drug development professionals, the accurate diagnosis of Adult Growth Hormone Deficiency (AGHD) is the critical first step toward effective therapeutic intervention. While growth hormone (GH) replacement therapy offers significant clinical benefits, the predictive value of diagnostic tests for treatment outcomes remains a key area of investigation. This guide provides a comprehensive comparison of macimorelin, an oral ghrelin agonist, with traditional GH stimulation tests, focusing on their correlation with clinical outcomes, experimental protocols, and underlying biological pathways.
While the primary value of GH stimulation tests lies in the accurate diagnosis of AGHD, there is ongoing research into whether the magnitude of the GH response can predict the degree of clinical improvement with GH replacement therapy. Currently, direct, robust evidence correlating peak macimorelin-stimulated GH levels with the extent of positive changes in body composition, cardiovascular markers, or quality of life is limited. The available data predominantly supports macimorelin's role as a highly accurate and safe diagnostic tool.
Comparative Analysis of GH Stimulation Tests
The selection of a GH stimulation test involves a trade-off between diagnostic accuracy, patient safety, and practicality. The following table summarizes the key characteristics of macimorelin and its main alternatives.
| Test | Mechanism of Action | Diagnostic Accuracy (Cut-off) | Advantages | Disadvantages |
| Macimorelin | Oral ghrelin receptor agonist | Sensitivity: 92%, Specificity: 96% (at 5.1 ng/mL cut-off)[1] | Oral administration, high safety profile, good reproducibility (97%)[2] | Potential for QT interval prolongation |
| Insulin Tolerance Test (ITT) | Induces hypoglycemia to stimulate GH release | "Gold standard" for diagnosis | Assesses the entire hypothalamic-pituitary-adrenal axis | Labor-intensive, requires close monitoring, contraindicated in patients with seizure disorders or cardiovascular disease[3] |
| Glucagon Stimulation Test (GST) | Stimulates GH release through a mechanism that may involve insulin and catecholamines | Variable, with cut-offs adjusted for BMI | A reasonable alternative when ITT is contraindicated | Can cause nausea and vomiting, less accurate in obese individuals[4] |
| GHRH + Arginine Test | GHRH directly stimulates pituitary GH release, while arginine inhibits somatostatin | High sensitivity and specificity | Safer than ITT | GHRH is not widely available in all regions; can be misleading in hypothalamic causes of GHD[5] |
Correlation with Clinical Outcomes: What the Data Shows
GH replacement therapy in AGHD has been shown to yield significant improvements across a range of clinical endpoints. While a direct correlation with macimorelin-stimulated GH levels is not yet established, the positive outcomes of GH therapy underscore the importance of an accurate diagnosis, for which macimorelin is a validated tool.
The following table summarizes the typical clinical outcomes observed with GH replacement therapy in AGHD patients.
| Clinical Outcome | Parameter | Typical Improvement with GH Replacement Therapy | Citation |
| Body Composition | Lean Body Mass | Increase | |
| Fat Mass | Decrease, particularly visceral fat | ||
| Cardiovascular Risk Markers | LDL Cholesterol | Decrease | |
| HDL Cholesterol | Increase | ||
| Carotid Intima-Media Thickness | Decrease | ||
| Quality of Life (QoL) | Energy Levels, Emotional Well-being | Improvement |
One study noted that in children with GH deficiency, there was no correlation between the peak stimulated GH level and the change in height standard deviation score after one year of GH treatment. However, there was a significant negative correlation with IGF-1 levels. In adults, one study found no significant correlation between the improvement in QoL and changes in body fat percentage or IGF-I levels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of clinical data. Below are the protocols for the macimorelin stimulation test and the assessment of key clinical outcomes.
Macimorelin Stimulation Test Protocol
-
Patient Preparation: The patient must fast for at least eight hours overnight. Water is permitted. Strenuous exercise should be avoided for 24 hours prior to the test.
-
Dosage and Administration: Macimorelin is administered as a single oral dose of 0.5 mg/kg body weight. The powder is reconstituted in water and should be consumed within 30 seconds.
-
Blood Sampling: Blood samples for GH measurement are taken at baseline (before macimorelin administration) and at 30, 45, 60, and 90 minutes post-administration.
-
Interpretation: A peak GH concentration is determined from the collected samples. A cut-off value of 5.1 ng/mL is often used to provide a good balance between sensitivity and specificity for diagnosing AGHD.
Assessment of Clinical Outcomes
-
Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) to measure lean body mass, fat mass, and bone mineral density.
-
Cardiovascular Risk Markers: Standard enzymatic assays are used to measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides from fasting blood samples.
-
Quality of Life: Evaluated using validated questionnaires such as the Quality of Life-Assessment of Growth Hormone Deficiency in Adults (QoL-AGHDA).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the GH signaling pathway and the experimental workflow of the macimorelin stimulation test.
References
- 1. Sensitivity and specificity of the macimorelin test for diagnosis of AGHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1stoptimal.com [1stoptimal.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Growth Hormone Stimulation Tests in Assessing Adult Growth Hormone Deficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Macimorelin Acetate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends beyond their experimental use to their safe and compliant disposal. Macimorelin Acetate, a growth hormone secretagogue receptor agonist, requires careful handling throughout its lifecycle, including its final disposition. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive procedure can be formulated by synthesizing general principles for peptide-based compounds, non-hazardous pharmaceutical waste, and institutional best practices.[1][2] This guide provides essential, step-by-step instructions to ensure the safe and environmentally responsible disposal of this compound from a laboratory setting.
I. Pre-Disposal Hazard Assessment and Institutional Consultation
Before initiating any disposal activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[1] They can provide specific guidance based on local, state, and federal regulations, as well as the facility's unique waste management capabilities.[1]
While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, it is prudent to treat it as a biologically active compound and avoid its release into the environment.[3] Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of small quantities of this compound typically used in a research environment.
A. Solid Waste Disposal (Unused/Expired Product, Contaminated Labware)
Solid waste includes unused or expired lyophilized powder, contaminated vials, pipette tips, gloves, and weighing papers.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should list "this compound" as a contaminant.
-
Container Labeling: Ensure the waste container label includes the following information:
-
The words "Non-Hazardous Waste"
-
Generator's Name and Department
-
Accumulation Start Date
-
A list of contents, including this compound and any other chemicals present.
-
-
Storage: Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials, pending pickup.
-
Final Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor. The primary method for the final destruction of peptide-based compounds is typically high-temperature incineration by a licensed facility to ensure the complete breakdown of the biologically active molecule.
B. Liquid Waste Disposal (Reconstituted Solutions, Experimental Residues)
Liquid waste includes any remaining reconstituted solutions of this compound or aqueous waste from experimental procedures containing the compound.
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, an inactivation step provides an additional layer of safety by chemically degrading the peptide.
-
Acid or Base Hydrolysis: A common method for peptide inactivation is to break the peptide bonds through hydrolysis. This can be achieved by adding a strong acid or base to the liquid waste.
-
Carefully add a sufficient volume of 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the peptide solution.
-
Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container within a fume hood to ensure complete degradation.
-
-
-
Collection: Following inactivation, collect the neutralized liquid waste in a designated, leak-proof waste container. The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and list the contents.
-
Storage: Store the sealed liquid waste container in a secure, designated secondary containment area.
-
Final Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor for incineration.
C. Decontamination of Laboratory Glassware
-
Initial Rinse: Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol) to remove any residue. Collect this initial rinsate as chemical waste.
-
Washing: Subsequent to the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
III. Quantitative Data for Inactivation Procedures
The following table summarizes general recommendations for the chemical inactivation of peptide solutions.
| Parameter | Recommendation | Purpose |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | To achieve hydrolysis of the peptide bonds. |
| Contact Time | Minimum 24 hours | To ensure the complete degradation of the peptide. |
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Decision Pathway for this compound Waste Disposal.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Macimorelin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Macimorelin Acetate. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others advise caution due to its nature as a pharmaceutical-related compound with unknown potency.[1][2] Given its potent activity as an orally active growth hormone secretagogue, a cautious approach to handling is warranted to minimize exposure and ensure a safe laboratory environment.[3][4]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, compiled from available safety data sheets.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing. | To protect skin and personal clothing from contamination. |
| Respiratory | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if dust inhalation is a risk. | To prevent inhalation of the compound, particularly if handling fine powders. Ensure adequate ventilation. |
Standard Operating Procedure: From Handling to Disposal
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps researchers should follow.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Protocols for Safe Operations
Emergency Procedures:
-
Inhalation: If breathing becomes difficult, immediately move the individual to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes. It is crucial to seek medical advice.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Accidental Release Measures:
In the event of a spill, keep unnecessary personnel away from the area. Anyone involved in the cleanup must wear appropriate personal protective equipment, including respiratory protection if dust is present. Avoid allowing the spilled material to enter drains or water courses.
Disposal Plan:
Unused or expired this compound should be treated as chemical waste. The product may be incinerated in a facility equipped with an afterburner and scrubber. Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company. It is imperative to adhere to all federal and local regulations concerning the disposal of this material. Contaminated packaging should be disposed of in the same manner as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
